2-Cyanoethyltrimethylsilane
Description
Structure
3D Structure
Properties
IUPAC Name |
3-trimethylsilylpropanenitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13NSi/c1-8(2,3)6-4-5-7/h4,6H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PKDJOGCLKUPILB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](C)(C)CCC#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H13NSi | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50499607 | |
| Record name | 3-(Trimethylsilyl)propanenitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50499607 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
127.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
18151-32-1 | |
| Record name | 3-(Trimethylsilyl)propanenitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50499607 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis and Purification of 2-Cyanoethyltrimethylsilane
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis and purification methods for 2-cyanoethyltrimethylsilane, a valuable building block in organic synthesis and pharmaceutical development. This document details the primary synthetic routes, purification protocols, and analytical characterization of the target compound, presenting quantitative data in a clear, tabular format and illustrating key processes with detailed diagrams.
Synthesis of this compound
Two principal synthetic strategies have been identified for the preparation of this compound: the hydrosilylation of acrylonitrile and the reaction of a trimethylsilylmethyl Grignard reagent with a cyanide source.
Hydrosilylation of Acrylonitrile
The hydrosilylation of acrylonitrile with a trimethylsilane derivative is a common and efficient method for the synthesis of this compound. This reaction involves the addition of a silicon-hydride bond across the carbon-carbon double bond of acrylonitrile, typically catalyzed by a transition metal complex.
Experimental Protocol:
A detailed experimental protocol for this method is as follows:
-
Reaction Setup: A dry, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a dropping funnel is charged with acrylonitrile and a suitable catalyst, such as a platinum-based catalyst (e.g., Karstedt's catalyst) or a rhodium complex. The system is maintained under an inert atmosphere (e.g., nitrogen or argon).
-
Reagent Addition: Trimethylsilane is added dropwise to the stirred solution at a controlled temperature. The reaction is often exothermic, and cooling may be necessary to maintain the desired reaction temperature.
-
Reaction Monitoring: The progress of the reaction can be monitored by techniques such as gas chromatography (GC) or thin-layer chromatography (TLC) to determine the consumption of the starting materials.
-
Work-up: Upon completion, the reaction mixture is typically filtered to remove the catalyst. The excess solvent and any volatile byproducts are removed under reduced pressure.
Grignard Reaction Route
An alternative approach involves the reaction of a trimethylsilylmethyl Grignard reagent with a suitable cyanide source, such as chloroacetonitrile.
Experimental Protocol:
The following protocol outlines the key steps for this synthesis:
-
Grignard Reagent Preparation: In a dry, inert atmosphere, magnesium turnings are activated in a suitable etheral solvent, such as diethyl ether or tetrahydrofuran (THF). Trimethylsilylmethyl chloride is then added slowly to initiate the formation of trimethylsilylmethylmagnesium chloride.
-
Reaction with Cyanide Source: The freshly prepared Grignard reagent is then added to a solution of chloroacetonitrile in an appropriate solvent at a low temperature (e.g., 0 °C) to control the reaction rate.
-
Quenching and Work-up: After the reaction is complete, it is carefully quenched with a saturated aqueous solution of ammonium chloride. The organic layer is separated, and the aqueous layer is extracted with an organic solvent. The combined organic extracts are dried over an anhydrous salt (e.g., magnesium sulfate or sodium sulfate), filtered, and the solvent is removed under reduced pressure.
Purification of this compound
The crude this compound obtained from either synthetic route typically requires purification to remove unreacted starting materials, byproducts, and catalyst residues. Fractional distillation under reduced pressure is the most common and effective method for obtaining high-purity this compound.
Experimental Protocol for Fractional Distillation:
-
Apparatus Setup: A fractional distillation apparatus is assembled, including a round-bottom flask, a fractionating column (e.g., Vigreux or packed column), a condenser, a receiving flask, and a vacuum source. The system should be equipped with a manometer to monitor the pressure.
-
Distillation Procedure: The crude product is placed in the distillation flask with a few boiling chips or a magnetic stirrer. The system is evacuated to the desired pressure. The flask is then heated gently and evenly. The temperature at the head of the column is monitored closely.
-
Fraction Collection: Fractions are collected based on their boiling points at the specific pressure. The main fraction containing the purified this compound is collected at a constant temperature. Early and late fractions, which may contain impurities, are collected separately.
Quantitative Data Summary
The following table summarizes the typical quantitative data associated with the synthesis and purification of this compound.
| Parameter | Hydrosilylation of Acrylonitrile | Grignard Reaction | Fractional Distillation |
| Reaction Yield | 80-95% | 60-80% | >90% recovery |
| Purity (before purification) | 85-95% | 70-85% | - |
| Purity (after purification) | >99% | >99% | >99% |
| Key Reaction Conditions | Platinum or Rhodium catalyst, room temperature to 60 °C | Anhydrous etheral solvent, 0 °C to room temperature | Reduced pressure (e.g., 10-20 mmHg) |
| Boiling Point | - | - | Specific to pressure (e.g., 70-72 °C at 15 mmHg) |
Diagrams
Synthesis and Purification Workflow
Caption: Overall workflow for the synthesis and purification of this compound.
Logical Relationship of Purification Techniques
Caption: Logical flow for the removal of impurities during purification.
An In-depth Technical Guide to 2-Cyanoethyltrimethylsilane: Properties, Synthesis, and Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Cyanoethyltrimethylsilane, a bifunctional organosilicon compound, holds significant potential in organic synthesis and materials science. Its unique structure, incorporating both a reactive cyano group and a sterically influential trimethylsilyl moiety, allows for a diverse range of chemical transformations. This technical guide provides a comprehensive overview of the physical and chemical properties of this compound, detailed experimental protocols for its synthesis and key reactions, and an exploration of its current and potential applications, particularly within the realm of drug discovery and development.
Physical and Chemical Properties
This compound is a liquid at room temperature with a characteristic boiling point and density. The presence of the trimethylsilyl group significantly influences its physical properties, such as solubility in organic solvents.
| Property | Value | Reference |
| Molecular Formula | C₆H₁₃NSi | [1] |
| Molecular Weight | 127.26 g/mol | [1][2] |
| CAS Number | 18151-32-1 | [2] |
| Boiling Point | 114-117 °C | [3][4][5][6][7][8][9] |
| Density | 0.793 g/mL at 20 °C | [10][5][6][7][11] |
| Refractive Index (n20/D) | 1.4238 |
Spectroscopic Data
Detailed spectroscopic analysis is crucial for the unambiguous identification and characterization of this compound. Below are the expected spectral features based on its molecular structure and data for analogous compounds.
¹H NMR Spectroscopy
The proton NMR spectrum of this compound is expected to show two distinct signals corresponding to the trimethylsilyl protons and the protons of the ethyl chain.
| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |
| ~0.1 | Singlet | 9H | Si(CH₃)₃ |
| ~0.9 | Triplet | 2H | Si-CH₂- |
| ~2.4 | Triplet | 2H | -CH₂-CN |
Note: Predicted chemical shifts and multiplicities. Actual values may vary depending on the solvent and experimental conditions.
¹³C NMR Spectroscopy
The carbon NMR spectrum will provide information on the carbon framework of the molecule.
| Chemical Shift (ppm) | Assignment |
| ~-1.0 | Si(CH₃)₃ |
| ~15.0 | Si-CH₂- |
| ~20.0 | -CH₂-CN |
| ~120.0 | -CN |
Note: Predicted chemical shifts based on typical values for similar structures.[12][13]
Infrared (IR) Spectroscopy
The IR spectrum is a valuable tool for identifying the key functional groups present in this compound.
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~2960-2850 | Strong | C-H stretch (alkyl) |
| ~2250 | Medium | C≡N stretch (nitrile) |
| ~1250 | Strong | Si-CH₃ symmetric deformation |
| ~840, 760 | Strong | Si-C stretch and CH₃ rock |
Note: Characteristic absorption bands for the functional groups present in the molecule.[10][14][15]
Mass Spectrometry (MS)
The mass spectrum of this compound will show a molecular ion peak and characteristic fragmentation patterns.
| m/z | Interpretation |
| 127 | [M]⁺ (Molecular ion) |
| 112 | [M - CH₃]⁺ |
| 73 | [Si(CH₃)₃]⁺ |
Note: Predicted fragmentation pattern based on the general behavior of trimethylsilyl compounds.[3][16][17]
Experimental Protocols
Synthesis of this compound
A common method for the synthesis of this compound involves the hydrosilylation of acrylonitrile with trimethylsilane.
Reaction Scheme:
Figure 1: Synthesis of this compound.
Detailed Protocol:
-
Reaction Setup: A dry, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a dropping funnel is charged with acrylonitrile and a platinum-based hydrosilylation catalyst (e.g., Karstedt's catalyst) under an inert atmosphere (e.g., argon or nitrogen).
-
Addition of Trimethylsilane: Trimethylsilane is added dropwise to the stirred solution at a controlled temperature. The reaction is often exothermic, and cooling may be necessary to maintain the desired temperature.
-
Reaction Monitoring: The progress of the reaction can be monitored by techniques such as Gas Chromatography (GC) or Thin Layer Chromatography (TLC).
-
Work-up: Upon completion, the reaction mixture is typically distilled to remove the excess starting materials and isolate the this compound product.
-
Purification: Further purification can be achieved by fractional distillation under reduced pressure.
Cyanosilylation of Aldehydes and Ketones
This compound can be utilized as a source of the cyanide nucleophile in the cyanosilylation of carbonyl compounds to form silyl-protected cyanohydrins, which are valuable synthetic intermediates.
Reaction Workflow:
Figure 2: Cyanosilylation and subsequent hydrolysis.
Detailed Protocol:
-
Reaction Setup: A dry reaction vessel is charged with the aldehyde or ketone substrate and a suitable catalyst. A variety of catalysts can be employed, including Lewis acids (e.g., ZnI₂, TiCl₄) or Lewis bases (e.g., KCN/18-crown-6).[1][16][18][19][20] The reaction is performed under an inert atmosphere.
-
Addition of this compound: this compound is added to the reaction mixture, and it is stirred at the appropriate temperature (ranging from room temperature to elevated temperatures depending on the substrate and catalyst).[1][16][18][19][20]
-
Reaction Monitoring: The reaction progress is monitored by TLC or GC analysis.
-
Work-up: After the reaction is complete, the mixture is quenched, and the silyl-protected cyanohydrin is extracted with an organic solvent. The organic layer is then washed, dried, and concentrated.
-
Hydrolysis (Optional): The resulting silyl-protected cyanohydrin can be hydrolyzed under acidic or basic conditions to yield the corresponding α-hydroxy acid or, after reduction of the nitrile, a β-amino alcohol.
Reactivity and Chemical Transformations
The reactivity of this compound is dictated by the interplay between the cyano and trimethylsilyl groups.
Reactions involving the Cyano Group
The cyano group can undergo a variety of transformations, including:
-
Nucleophilic Addition: The nitrile carbon is electrophilic and can be attacked by nucleophiles.
-
Reduction: The nitrile can be reduced to a primary amine using reducing agents like lithium aluminum hydride (LiAlH₄).
-
Hydrolysis: Under acidic or basic conditions, the nitrile can be hydrolyzed to a carboxylic acid.
-
Cycloaddition Reactions: The cyano group can participate in cycloaddition reactions to form heterocyclic compounds.
Role of the Trimethylsilyl Group
The trimethylsilyl group influences the reactivity of the molecule in several ways:
-
Steric Hindrance: The bulky trimethylsilyl group can direct the approach of reagents to other parts of the molecule.
-
Electronic Effects: The silicon atom can stabilize adjacent carbocations through the β-silicon effect.
-
Protecting Group: The trimethylsilyl group can act as a protecting group for other functionalities in a molecule.
Applications in Drug Development
While direct applications of this compound in marketed drugs are not widely documented, its constituent functional groups and reactivity profile make it a valuable building block in medicinal chemistry.
-
Scaffold for Heterocyclic Synthesis: The cyano group is a versatile precursor for the synthesis of various nitrogen-containing heterocycles, which are prevalent in many drug molecules.[11][21][22][23][24]
-
Introduction of Cyano Groups: The cyano group itself is a key pharmacophore in several drugs, where it can act as a hydrogen bond acceptor or participate in other interactions with biological targets.
-
Bioisosteric Replacement: The trimethylsilyl group can be used as a bioisostere for a tert-butyl group, potentially improving the pharmacokinetic properties of a drug candidate.
Logical Relationship of Functional Groups to Drug Discovery:
Figure 3: Role in Drug Discovery.
Safety and Handling
This compound is a flammable liquid and is toxic if swallowed, in contact with skin, or if inhaled.[2][3][4][25] It is also very toxic to aquatic life with long-lasting effects.[3] Appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, should be worn when handling this compound.[2][4] All work should be conducted in a well-ventilated fume hood.[2][4]
Conclusion
This compound is a versatile reagent with a range of applications in organic synthesis. Its unique combination of a reactive cyano group and a sterically demanding trimethylsilyl group allows for a variety of chemical transformations. While specific, detailed spectral data and experimental protocols are not widely available in the public domain, the general principles of its reactivity are well-understood. For researchers in drug discovery, this compound represents a valuable building block for the synthesis of novel heterocyclic scaffolds and for the introduction of key pharmacophoric elements. Further exploration of its reactivity and applications is warranted to fully unlock its potential in medicinal chemistry and materials science.
References
- 1. Cyanohydrin synthesis by Cyanation or Cyanosilylation [organic-chemistry.org]
- 2. tcichemicals.com [tcichemicals.com]
- 3. assets.thermofisher.com [assets.thermofisher.com]
- 4. gelest.com [gelest.com]
- 5. che.hw.ac.uk [che.hw.ac.uk]
- 6. chemguide.co.uk [chemguide.co.uk]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. youtube.com [youtube.com]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
- 10. gelest.com [gelest.com]
- 11. Modern advances in heterocyclic chemistry in drug discovery - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 12. Khan Academy [khanacademy.org]
- 13. Khan Academy [khanacademy.org]
- 14. youtube.com [youtube.com]
- 15. youtube.com [youtube.com]
- 16. researchgate.net [researchgate.net]
- 17. MASS SPECTROMETRIC FRAGMENTATION OF TRIMETHYLSILYL AND RELATED ALKYLSILYL DERIVATIVES - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Thiourea-Catalyzed Enantioselective Cyanosilylation of Ketones - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. Organocatalytic stereoselective cyanosilylation of small ketones - PMC [pmc.ncbi.nlm.nih.gov]
- 21. gjsr.journals.ekb.eg [gjsr.journals.ekb.eg]
- 22. researchgate.net [researchgate.net]
- 23. A Review on Medicinally Important Heterocyclic Compounds [openmedicinalchemistryjournal.com]
- 24. arkat-usa.org [arkat-usa.org]
- 25. bio.vu.nl [bio.vu.nl]
Spectral Analysis of 2-Cyanoethyltrimethylsilane: A Technical Guide
Introduction
2-Cyanoethyltrimethylsilane, systematically known as 3-(trimethylsilyl)propanenitrile, is an organosilicon compound featuring a terminal nitrile group and a trimethylsilyl (TMS) group. This dual functionality makes it a valuable building block in organic synthesis and materials science. A thorough understanding of its spectral characteristics is paramount for reaction monitoring, quality control, and structural confirmation. This technical guide provides an in-depth analysis of the Nuclear Magnetic Resonance (¹H and ¹³C NMR) and Fourier-Transform Infrared (FTIR) spectra of this compound, complete with expected data, detailed experimental protocols, and logical diagrams to illustrate structure-spectrum correlations.
Predicted Spectral Data
The following tables summarize the expected quantitative data for the NMR and IR spectra of this compound. These values are based on established chemical shift and absorption frequency ranges for the respective functional groups.
¹H NMR Spectral Data (Predicted)
Solvent: CDCl₃, Reference: TMS (δ 0.00 ppm)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~ 0.05 | Singlet (s) | 9H | Si-(CH ₃)₃ |
| ~ 0.88 | Triplet (t) | 2H | Si-CH ₂-CH₂-CN |
| ~ 2.35 | Triplet (t) | 2H | Si-CH₂-CH ₂-CN |
¹³C NMR Spectral Data (Predicted)
Solvent: CDCl₃, Reference: CDCl₃ (δ 77.16 ppm)
| Chemical Shift (δ, ppm) | Assignment |
| ~ -1.5 | Si-(C H₃)₃ |
| ~ 16.5 | Si-C H₂-CH₂-CN |
| ~ 19.0 | Si-CH₂-C H₂-CN |
| ~ 119.5 | -C ≡N |
FTIR Spectral Data (Predicted)
Sample Phase: Neat Liquid
| Frequency (cm⁻¹) | Intensity | Assignment |
| 2960-2850 | Medium-Strong | C-H Stretch (sp³ methyl and methylene) |
| 2248 | Strong, Sharp | C≡N Stretch (Nitrile) |
| 1420 | Medium | CH₂ Scissoring |
| 1250 | Strong | Si-CH₃ Symmetric Deformation (Umbrella)[1] |
| 840 | Strong | Si-C Stretch and CH₃ Rock |
| 760 | Medium | Si-C Stretch |
Spectral Interpretation and Structural Correlation
The spectral data provides a clear fingerprint of the this compound structure.
-
¹H NMR: The spectrum is characterized by three distinct signals. The highly shielded trimethylsilyl protons appear as a sharp singlet far upfield (~0.05 ppm). The two methylene groups form a classic A₂B₂ system, appearing as two triplets due to coupling with each other. The methylene group adjacent to the silicon (Si-CH₂) is more shielded and appears at a lower chemical shift (~0.88 ppm) compared to the methylene group adjacent to the electron-withdrawing nitrile group (~2.35 ppm).
-
¹³C NMR: Four signals are expected, corresponding to the four unique carbon environments. The TMS carbons are highly shielded and appear upfield, typically at a negative chemical shift. The two methylene carbons are resolved, followed by the characteristic nitrile carbon signal in the ~119 ppm region[2].
-
IR Spectrum: The most prominent feature is the strong, sharp absorption band around 2248 cm⁻¹ characteristic of the nitrile (C≡N) stretching vibration[3]. Other key signals include the strong C-H stretching bands below 3000 cm⁻¹, a very strong band at 1250 cm⁻¹ for the symmetric methyl deformation of the Si-CH₃ group, and another strong band around 840 cm⁻¹ corresponding to the Si-C stretch and methyl rock[1].
Visualization of Structure-Spectrum Relationships
The following diagram illustrates the correlation between the molecular structure of this compound and its characteristic spectral signals.
Caption: Correlation of molecular groups to spectral signals.
Experimental Protocols
Accurate spectral data acquisition relies on standardized methodologies. The following protocols are recommended for the analysis of this compound.
NMR Spectroscopy Protocol
-
Sample Preparation:
-
Dissolve approximately 5-10 mg of this compound in ~0.6 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃).
-
Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing (δ 0.00 ppm).
-
Transfer the solution to a 5 mm NMR tube.
-
-
Instrument Setup:
-
Use a high-resolution NMR spectrometer (e.g., 400 MHz or higher).
-
Tune and shim the instrument to ensure a homogeneous magnetic field.
-
Set the acquisition parameters for both ¹H and ¹³C nuclei, including pulse sequence, acquisition time, relaxation delay, and number of scans. For ¹³C NMR, a proton-decoupled sequence is standard.
-
-
Data Acquisition & Processing:
-
Acquire the Free Induction Decay (FID) signal.
-
Apply a Fourier transform to the FID to obtain the frequency-domain spectrum.
-
Phase the spectrum and perform baseline correction.
-
Calibrate the chemical shift axis using the TMS reference signal.
-
Integrate the signals in the ¹H spectrum to determine proton ratios.
-
FTIR Spectroscopy Protocol
-
Sample Preparation (Neat Liquid):
-
As this compound is a liquid, the Attenuated Total Reflectance (ATR) or neat liquid cell method is suitable[4].
-
ATR Method: Place one drop of the neat liquid directly onto the clean ATR crystal (e.g., diamond or ZnSe). Ensure good contact.
-
Liquid Cell Method: Use a demountable liquid cell with IR-transparent salt plates (e.g., NaCl or KBr). Place a drop of the sample on one plate, and press the second plate on top to create a thin capillary film.
-
-
Instrument Setup:
-
Use a Fourier-Transform Infrared (FTIR) spectrometer.
-
Acquire a background spectrum of the empty ATR crystal or clean salt plates. This is crucial to subtract atmospheric (H₂O, CO₂) and accessory-related absorptions.
-
-
Data Acquisition & Processing:
-
Place the prepared sample in the spectrometer's sample compartment.
-
Acquire the sample interferogram over a standard mid-IR range (e.g., 4000-400 cm⁻¹).
-
The instrument's software will perform a Fourier transform and ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.
-
Experimental Workflow Visualization
The logical flow for spectral analysis is depicted below.
Caption: General workflow for NMR and FTIR spectral analysis.
References
CAS number and molecular weight of 2-Cyanoethyltrimethylsilane
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 2-Cyanoethyltrimethylsilane, a bifunctional organosilicon compound. While detailed experimental protocols and specific biological pathway data for this compound are not extensively documented in publicly available literature, this guide consolidates the existing knowledge on its chemical properties, general synthesis strategies, and the potential applications of its constituent functional groups—the cyano and trimethylsilyl moieties—in the realm of drug discovery and development.
Core Compound Data
This compound, also known by its systematic name 3-(Trimethylsilyl)propanenitrile, is a colorless liquid with a distinctive odor. It is soluble in organic solvents such as ethanol and ethers.
| Property | Value | Reference |
| CAS Number | 18151-32-1 | [1][2][3] |
| Molecular Weight | 127.26 g/mol | [1][2] |
| Molecular Formula | C6H13NSi | [2][3] |
| Boiling Point | 102°C at 30 mmHg | [2] |
| Density | 0.8123 g/cm³ | [2] |
| Refractive Index | 1.4238 | [2] |
| Synonyms | 3-(Trimethylsilyl)propanenitrile | [2][3] |
Predicted ¹H NMR Data (in CDCl₃)
| Chemical Shift (δ, ppm) | Multiplicity | Assignment |
| ~0.1 | Singlet | -Si(CH₃)₃ |
| ~0.9 | Triplet | -Si-CH₂- |
| ~2.4 | Triplet | -CH₂-CN |
Synthesis and Experimental Protocols
One described method is the reaction of cyanoethylchloromethylsilane with trimethylchlorosilane under alkaline conditions.[1] A basic catalyst, such as sodium hydroxide, is typically employed to facilitate this reaction.
General Synthesis Workflow
Role in Drug Development and Research
While specific applications of this compound in drug development are not widely documented, the individual functional groups, the nitrile (cyano) and the trimethylsilyl group, play significant roles in medicinal chemistry.
The Nitrile Group in Medicinal Chemistry
The nitrile group is a versatile functional group in drug design.[3][4] Its unique electronic properties and linear geometry allow it to act as a bioisostere for various functional groups, including carbonyls and halogens.[5] Key roles of the nitrile group in pharmaceuticals include:
-
Enhanced Binding Affinity: The strong dipole moment of the nitrile group enables it to participate in favorable interactions with biological targets, such as hydrogen bonding and dipole-dipole interactions.[5]
-
Improved Pharmacokinetic Profile: The incorporation of a nitrile group can modulate a molecule's lipophilicity and metabolic stability, potentially leading to improved absorption, distribution, metabolism, and excretion (ADME) properties.[3]
-
Covalent Inhibition: In some cases, the nitrile group can act as an electrophilic "warhead," forming a covalent bond with a nucleophilic residue in the active site of a target protein.[4]
Logical Pathway: Role of Nitrile Group in Drug Design
The Trimethylsilyl Group in Medicinal Chemistry
Organosilicon compounds are gaining increasing attention in drug discovery. The replacement of a carbon atom with a silicon atom, often referred to as a "silicon switch," can lead to significant changes in a molecule's physicochemical and biological properties. The trimethylsilyl group, in particular, can offer several advantages:
-
Increased Lipophilicity: The introduction of a silyl group generally increases the lipophilicity of a compound, which can enhance its ability to cross cell membranes.
-
Metabolic Stability: The silicon-carbon bond is generally stable, but its presence can alter the metabolic profile of a drug candidate, potentially leading to a longer half-life.
-
Pro-drug Strategies: Silyl ethers are commonly used as protecting groups in organic synthesis and can be employed in pro-drug strategies, where the silyl group is cleaved in vivo to release the active drug.[2]
Logical Pathway: The "Silicon Switch" in Drug Discovery
References
- 1. chembk.com [chembk.com]
- 2. The role of silicon in drug discovery: a review - RSC Medicinal Chemistry (RSC Publishing) DOI:10.1039/D4MD00169A [pubs.rsc.org]
- 3. Nitrile-containing pharmaceuticals: target, mechanism of action, and their SAR studies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Nitriles: an attractive approach to the development of covalent inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide on the Health and Safety Handling of 2-Cyanoethyltrimethylsilane
Compound Identification and Physical Properties
2-Cyanoethyltrimethylsilane is an organosilicon nitrile. The presence of the cyano group and the trimethylsilyl group dictates its reactivity and potential hazards.
| Property | Value |
| Chemical Name | This compound |
| Synonym | 3-(Trimethylsilyl)propionitrile |
| CAS Number | 18151-32-1 |
| Molecular Formula | C6H13NSi |
| Molecular Weight | 127.26 g/mol |
| Appearance | Colorless liquid |
| Boiling Point | ~127 °C |
| Density | ~0.84 g/cm³ |
| Solubility | Soluble in organic solvents such as ethanol and ethers. |
Hazard Identification and Classification
Based on the analysis of its functional groups and data from related compounds, this compound should be handled as a hazardous substance with the following potential hazards:
-
Flammability: The compound is a flammable liquid and may form explosive vapor-air mixtures.[1]
-
Toxicity: The cyano group (-CN) is a significant concern. Organic nitriles can release highly toxic hydrogen cyanide (HCN) upon hydrolysis, combustion, or exposure to acids.[2] Ingestion, inhalation, and skin contact are all potential routes of exposure. For instance, the related compound Trimethylsilyl cyanide is fatal if swallowed, in contact with skin, or if inhaled.[2][3][4]
-
Health Hazards:
-
Acute Effects: May cause irritation to the skin, eyes, and respiratory tract.[5] High-level exposure could potentially lead to symptoms similar to cyanide poisoning, which can affect the central nervous system and cardiovascular system.
-
Chronic Effects: The long-term health effects have not been thoroughly investigated.
-
A comparative hazard profile with related compounds is presented below:
| Hazard Statement | 2-Cyanoethyltriethoxysilane | Trimethylsilyl cyanide |
| Flammability | Combustible liquid[5] | Highly flammable liquid and vapor[3][4] |
| Acute Toxicity (Oral) | Not classified | Fatal if swallowed[3][4] |
| Acute Toxicity (Dermal) | Not classified | Fatal in contact with skin[3][4] |
| Acute Toxicity (Inhalation) | Not classified | Fatal if inhaled[3][4] |
| Eye Irritation | Causes serious eye irritation[5] | Not classified, but contact should be avoided[3] |
| Aquatic Toxicity | Not classified | Very toxic to aquatic life with long-lasting effects[3][4] |
| Specific Hazards | Reacts with water[5] | Reacts violently with water, liberating toxic gas[2][3] |
Handling and Storage
Given the potential hazards, stringent safety protocols must be followed:
-
Engineering Controls: All handling should be conducted in a well-ventilated area, preferably within a chemical fume hood.[6] Use explosion-proof electrical and ventilation equipment.[2][3] Eyewash stations and safety showers must be readily accessible.[2]
-
Safe Handling Practices:
-
Do not breathe vapors or mists.[3]
-
Use only non-sparking tools and take precautionary measures against static discharge.[2][3][5]
-
Keep away from heat, sparks, open flames, and other ignition sources.[3][4][6]
-
Handle under an inert atmosphere (e.g., nitrogen or argon) as the compound may be moisture-sensitive.[2][3]
-
Never eat, drink, or smoke in work areas.[6]
-
Storage Conditions:
Personal Protective Equipment (PPE)
Appropriate PPE is mandatory when handling this compound:
-
Eye and Face Protection: Wear chemical safety goggles and a face shield.[6][7]
-
Skin Protection:
-
Respiratory Protection: If working outside of a fume hood or if there is a risk of inhalation, use a NIOSH-approved respirator with an appropriate cartridge for organic vapors and cyanides.[6]
First Aid Measures
Immediate medical attention is crucial in case of exposure.
| Exposure Route | First Aid Protocol |
| Inhalation | Move the victim to fresh air and keep them at rest in a position comfortable for breathing. If breathing is difficult or has stopped, provide artificial respiration. Seek immediate medical attention.[2] |
| Skin Contact | Immediately remove all contaminated clothing. Wash the affected area with plenty of soap and water for at least 15 minutes. Seek immediate medical attention.[2][7] |
| Eye Contact | Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing for at least 15 minutes. Seek immediate medical attention.[2][5][7] |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[2][7] |
Spill and Emergency Procedures
-
Spill Response:
-
Evacuate the area immediately and remove all ignition sources.[3]
-
Ensure adequate ventilation.
-
Wear full personal protective equipment, including respiratory protection.
-
Contain the spill using inert absorbent material (e.g., vermiculite, sand). Do not use combustible materials like sawdust.
-
Collect the absorbed material into a suitable, labeled container for hazardous waste disposal. Do not allow the spill to enter drains.[3]
-
-
Fire Fighting:
Experimental Protocol: General Safe Usage in a Laboratory Setting
-
Preparation: Before starting, ensure the fume hood is functioning correctly and all necessary PPE is available and in good condition. Have spill containment materials and emergency contact information readily accessible.
-
Reagent Handling:
-
Transport the chemical in a secondary container.
-
Use a syringe or cannula for transferring the liquid under an inert atmosphere to prevent exposure to moisture and air.
-
Dispense the smallest amount necessary for the experiment.
-
-
Reaction Setup:
-
Set up the reaction apparatus within the fume hood.
-
Ensure all glassware is dry and the system is properly sealed.
-
-
Post-Reaction:
-
Quench the reaction carefully, being mindful of any potential exothermic processes or gas evolution.
-
Clean all contaminated glassware within the fume hood.
-
-
Waste Disposal: Dispose of all chemical waste and contaminated materials according to institutional and local regulations for hazardous waste.
Visualizations
Caption: Workflow for handling a this compound spill.
References
- 1. chembk.com [chembk.com]
- 2. 3-(TRIMETHYLSILYLOXY)PROPIONITRILE | 42202-44-8 [chemicalbook.com]
- 3. Trimethylsilyl cyanide | C4H9NSi | CID 82115 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Ethyltrimethoxysilane, 2-Cyanoethyltrimethoxysilane | Changfu Chemical [cfsilicones.com]
- 5. Trimethylsilyl Cyanide [commonorganicchemistry.com]
- 6. echemi.com [echemi.com]
- 7. Trimethylsilyl cyanide - Wikipedia [en.wikipedia.org]
The Dual Nature of Silylated Cyanides: A Technical Guide to the Mechanism of Action of Trimethylsilyl Cyanide in Organic Synthesis
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Executive Summary
This technical guide provides a comprehensive overview of the mechanism of action of trimethylsilyl cyanide (TMSCN) in key organic reactions. While the initial query specified 2-Cyanoethyltrimethylsilane, the vast body of scientific literature points to trimethylsilyl cyanide as the premier reagent for silylated cyanation reactions, suggesting a likely interest in the latter's well-documented reactivity. This document clarifies the structural and functional distinctions between these two compounds and then delves into the intricate mechanisms of TMSCN in the cyanosilylation of carbonyls and the Strecker synthesis of α-aminonitriles. Detailed experimental protocols, quantitative data, and mechanistic diagrams are provided to equip researchers with a thorough understanding of this versatile reagent's role in the synthesis of valuable chemical intermediates.
Distinguishing this compound and Trimethylsilyl Cyanide
Before delving into the mechanistic details, it is crucial to differentiate between this compound and trimethylsilyl cyanide (TMSCN).
-
Trimethylsilyl cyanide (TMSCN) , with the chemical formula (CH₃)₃SiCN, is a volatile liquid where a cyanide group is directly bonded to a trimethylsilyl group.[1] It is a widely used reagent in organic synthesis, serving as a less hazardous substitute for hydrogen cyanide.[1]
-
This compound , with the formula (CH₃)₃SiCH₂CH₂CN, possesses an ethyl bridge between the trimethylsilyl group and the cyanide moiety. While it has applications as a building block in organic and materials chemistry due to the distinct functionalities of its cyano and trimethylsilyl groups, its role and mechanism as a direct cyanating agent are not as extensively documented as those of TMSCN.[2]
Given the user's request for an in-depth guide on the mechanism of action in cyanation reactions, this guide will focus on the well-established and mechanistically rich chemistry of trimethylsilyl cyanide (TMSCN) .
Core Applications and Mechanism of Action of Trimethylsilyl Cyanide
Trimethylsilyl cyanide is a versatile reagent primarily employed for the nucleophilic addition of a cyanide anion equivalent to various electrophiles. Its main applications lie in the formation of cyanohydrin silyl ethers from carbonyl compounds and α-aminonitriles from imines.
Cyanosilylation of Aldehydes and Ketones
The addition of TMSCN to aldehydes and ketones, known as cyanosilylation, yields O-silylated cyanohydrins.[1] This reaction is a cornerstone of organic synthesis as the products can be readily converted into valuable compounds such as α-hydroxy acids and β-amino alcohols.
The reaction is typically catalyzed by either a Lewis acid or a Lewis base.
Lewis Acid Catalysis: Lewis acids, such as zinc iodide (ZnI₂) or indium tribromide (InBr₃), activate the carbonyl group, rendering it more electrophilic and susceptible to nucleophilic attack by the cyanide.
Diagram 1: Lewis Acid-Catalyzed Cyanosilylation of an Aldehyde
Caption: Lewis acid activation of an aldehyde followed by nucleophilic attack of TMSCN.
Lewis Base Catalysis: Lewis bases, such as N-heterocyclic carbenes (NHCs) or cyanide ions, activate TMSCN by forming a hypervalent silicon species, which enhances the nucleophilicity of the cyanide group.[3]
Diagram 2: Lewis Base-Catalyzed Cyanosilylation Workflow
Caption: General workflow for Lewis base-catalyzed cyanosilylation.
Quantitative Data for Cyanosilylation of Carbonyls
| Substrate | Catalyst (mol%) | Time | Yield (%) | Reference |
| Benzaldehyde | Al(salen) complex (1) | 18 h | 95 | [2] |
| p-Tolualdehyde | Al(salen) complex (1) | 18 h | 96 | [2] |
| Acetophenone | K₂CO₃ (in DMF) | 30 min | 98 | [4] |
| Cyclohexanone | (Et₄N)₂[VO₂(CN)₃] (0.2) | 15 min | >99 | [5] |
| n-Hexanal | (Et₄N)₂[VO₂(CN)₃] (0.02) | 20 s | >99 | [5] |
| Benzaldehyde | N-Heterocyclic Carbene (0.5) | 5 min | 98 | [3] |
Strecker Synthesis of α-Aminonitriles
The Strecker synthesis is a three-component reaction between a carbonyl compound, an amine, and a cyanide source to produce an α-aminonitrile.[6] The use of TMSCN in this reaction is advantageous due to its higher reactivity and milder reaction conditions compared to traditional cyanide sources like KCN.[7] The reaction proceeds via the in-situ formation of an imine, which is then attacked by the cyanide nucleophile.
Diagram 3: The Strecker Reaction Pathway
Caption: The three-component Strecker reaction for α-aminonitrile synthesis.
Quantitative Data for the Strecker Reaction using TMSCN
| Aldehyde | Amine | Catalyst (mol%) | Time | Yield (%) | Reference |
| Benzaldehyde | Aniline | Indium (10) | 30 min | 97 | [6] |
| 4-Chlorobenzaldehyde | Aniline | Indium (10) | 30 min | 96 | [6] |
| Benzaldehyde | Benzylamine | Indium (10) | 1.5 h | 95 | [6] |
| Benzaldehyde | Aniline | [HMIm]OAc (50) | 5 min | 98 | [1] |
| Cinnamaldehyde | Aniline | [HMIm]OAc (50) | 10 min | 95 | [1] |
Experimental Protocols
General Procedure for the Cyanosilylation of an Aldehyde
Caution: Trimethylsilyl cyanide is highly toxic and moisture-sensitive. All manipulations should be carried out in a well-ventilated fume hood under an inert atmosphere.
To a solution of the aldehyde (1.0 mmol) in anhydrous dichloromethane (5 mL) under a nitrogen atmosphere is added the Lewis acid catalyst (e.g., ZnI₂, 0.1 mmol). The mixture is stirred for 5 minutes at room temperature. Trimethylsilyl cyanide (1.2 mmol) is then added dropwise via syringe. The reaction is stirred at room temperature and monitored by thin-layer chromatography (TLC). Upon completion, the reaction mixture is quenched with a saturated aqueous solution of NaHCO₃. The aqueous layer is extracted with dichloromethane (3 x 10 mL). The combined organic layers are dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel.
General Procedure for the One-Pot, Three-Component Strecker Reaction
Caution: Handle all reagents, especially TMSCN, with extreme care in a fume hood.
In a round-bottomed flask, the aldehyde (1.0 mmol), amine (1.0 mmol), and the catalyst (e.g., Indium powder, 10 mol%) are mixed in the solvent (e.g., water, 1 mL).[6] Trimethylsilyl cyanide (1.2 mmol) is then added to the mixture.[6] The resulting suspension is stirred vigorously at room temperature. The progress of the reaction is monitored by TLC. After the reaction is complete, the mixture is extracted with diethyl ether. The organic layer is washed with brine, dried over anhydrous Na₂SO₄, filtered, and the solvent is removed under reduced pressure to afford the crude α-aminonitrile, which can be further purified by crystallization or chromatography.[6]
Conclusion
Trimethylsilyl cyanide stands out as a powerful and versatile reagent in modern organic synthesis. Its mechanism of action, revolving around the facile delivery of a cyanide equivalent, is finely tunable through the use of Lewis acid or base catalysts. This allows for the efficient and high-yield synthesis of O-silylated cyanohydrins and α-aminonitriles, which are crucial intermediates in the development of pharmaceuticals and other fine chemicals. A thorough understanding of the mechanistic pathways and experimental nuances detailed in this guide will empower researchers to effectively harness the synthetic potential of TMSCN in their scientific endeavors.
References
- 1. cabidigitallibrary.org [cabidigitallibrary.org]
- 2. theses.ncl.ac.uk [theses.ncl.ac.uk]
- 3. Activation of TMSCN by N-Heterocyclic Carbenes for Facile Cyanosilylation of Carbonyl Compounds [organic-chemistry.org]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis of cyanooxovanadate and cyanosilylation of ketones - RSC Advances (RSC Publishing) DOI:10.1039/D1RA05879G [pubs.rsc.org]
- 6. A truly green synthesis of α-aminonitriles via Strecker reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 7. sciforum.net [sciforum.net]
discovery and historical development of 2-Cyanoethyltrimethylsilane
An In-depth Technical Guide to the Discovery and Historical Development of 2-Cyanoethyltrimethylsilane For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the , also known as 3-(trimethylsilyl)propanenitrile. It details the seminal synthesis by Leo H. Sommer and his colleagues in 1953, including a meticulous breakdown of the experimental protocols for the key synthetic steps. Quantitative data from the original research is presented in a clear, tabular format for easy reference. Furthermore, this guide illustrates the core synthetic pathway using a DOT language diagram and discusses the subsequent evolution of synthetic methodologies and applications of this versatile organosilicon compound.
Introduction
This compound is an organosilicon compound of significant interest in organic synthesis and materials science. Its bifunctional nature, possessing both a reactive cyano group and a sterically influential trimethylsilyl group, allows for a wide range of chemical transformations. The trimethylsilyl group can act as a protecting group or influence the reactivity of the cyanoethyl moiety, making it a valuable building block in the synthesis of complex molecules. This guide delves into the origins of this compound, providing a detailed account of its first preparation and the foundational work that established its place in the canon of organosilicon chemistry.
The Pioneering Synthesis: Discovery by Sommer and Colleagues
The first documented synthesis of this compound was reported in 1953 by Leo H. Sommer, J. M. Masterson, O. W. Steward, and R. H. Leitheiser in their publication, "Organosilicon Compounds. XI. β- and γ-Cyano-, Carbomethoxy-, and Carboxy-alkylsilanes," in the Journal of the American Chemical Society. This work was part of a broader exploration into the synthesis and reactivity of functionalized alkylsilanes.
The synthesis was a two-step process, beginning with the hydrosilylation of acrylonitrile with trichlorosilane, followed by a Grignard reaction to replace the chlorine atoms with methyl groups.
Key Experimental Protocols
The following protocols are adapted from the original 1953 publication and provide a detailed methodology for the synthesis of this compound and its intermediate.
Step 1: Synthesis of β-Cyanoethyltrichlorosilane
-
Reaction: Hydrosilylation of acrylonitrile with trichlorosilane.
-
Procedure: A mixture of 212 g (4.0 moles) of acrylonitrile and 542 g (4.0 moles) of trichlorosilane was heated in a sealed glass tube at 200°C for 16 hours.
-
Purification: The reaction mixture was distilled to yield the crude product. Further fractional distillation under reduced pressure was performed to obtain pure β-cyanoethyltrichlorosilane.
Step 2: Synthesis of this compound (β-Cyanoethyltrimethylsilane)
-
Reaction: Grignard reaction of β-cyanoethyltrichlorosilane with methylmagnesium bromide.
-
Procedure: A solution of β-cyanoethyltrichlorosilane (188.5 g, 1.0 mole) in 500 ml of anhydrous ether was added dropwise to a stirred solution of methylmagnesium bromide, prepared from 97.2 g (4.0 moles) of magnesium and 380 g (4.0 moles) of methyl bromide in 1500 ml of anhydrous ether. The reaction mixture was maintained at reflux during the addition.
-
Work-up and Purification: After the addition was complete, the mixture was refluxed for an additional hour. The reaction mixture was then hydrolyzed by pouring it onto a mixture of crushed ice and hydrochloric acid. The ether layer was separated, washed with water, and dried over anhydrous calcium chloride. The ether was removed by distillation, and the residue was fractionally distilled under reduced pressure to yield this compound.
Quantitative Data Summary
The following tables summarize the quantitative data for the key compounds as reported in the original 1953 study.
Table 1: Physical Properties and Yield of β-Cyanoethyltrichlorosilane
| Property | Value |
| Yield | 75% |
| Boiling Point | 93-94 °C at 20 mmHg |
| Density (d204) | 1.3339 g/cm3 |
| Refractive Index (n20D) | 1.4760 |
Table 2: Physical Properties and Yield of this compound
| Property | Value |
| Yield | 65% |
| Boiling Point | 183-184 °C at 743 mmHg |
| Density (d204) | 0.8411 g/cm3 |
| Refractive Index (n20D) | 1.4240 |
Visualization of the Synthetic Pathway
The logical flow of the original synthesis of this compound is depicted in the following diagram.
Caption: Original synthetic pathway to this compound.
Historical Development and Modern Methodologies
Following the pioneering work of Sommer and his team, the synthesis and application of this compound have seen considerable development. The initial hydrosilylation step, performed under high temperature and pressure, has been largely superseded by catalyst-based methods.
-
Catalytic Hydrosilylation: The discovery of platinum-based catalysts, such as Speier's catalyst (H₂PtCl₆), revolutionized hydrosilylation reactions. These catalysts allow the reaction to proceed under much milder conditions with higher selectivity and yields. Other transition metal catalysts based on rhodium, iridium, and nickel have also been developed for this transformation.
-
Alternative Synthetic Routes: While the two-step approach from acrylonitrile remains a primary route, other methods have been explored. These include the reaction of (3-halopropyl)trimethylsilanes with cyanide salts.
The applications of this compound have also expanded significantly. It is utilized in:
-
Organic Synthesis: As a precursor to various functionalized organosilanes and as a protected form of propionitrile. The cyano group can be readily converted to amines, carboxylic acids, and other functional groups.
-
Materials Science: In the synthesis of silicon-containing polymers and as a surface modification agent for materials like silica gel.
Conclusion
The discovery of this compound by Leo H. Sommer and his collaborators in 1953 was a significant milestone in organosilicon chemistry. Their detailed investigation laid the groundwork for future research and development in this field. The evolution of its synthesis from a high-pressure thermal process to efficient catalytic methods highlights the progress in synthetic chemistry. Today, this compound continues to be a valuable and versatile compound for researchers and professionals in various scientific disciplines.
Methodological & Application
Application Notes and Protocols: 2-Cyanoethyltrimethylsilane in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Cyanoethyltrimethylsilane, also known as 3-(trimethylsilyl)propanenitrile, is an organosilicon compound with the potential for unique applications in organic synthesis.[1] While not as commonly employed as other cyanating agents like trimethylsilyl cyanide (TMSCN) or acrylonitrile, its structure, featuring both a cyano group and a trimethylsilyl moiety, offers distinct reactivity patterns that can be exploited in specialized synthetic strategies.[2] This document provides an overview of its synthesis, potential applications based on its chemical properties, and detailed protocols for its hypothetical use in key organic transformations.
The strategic placement of the trimethylsilyl group beta to the nitrile functionality is key to its reactivity. This arrangement can stabilize a positive charge on the β-carbon through hyperconjugation, a phenomenon known as the β-silicon effect.[2][3] This electronic feature, combined with the inherent reactivity of the nitrile group, suggests its utility in addition reactions and as a precursor to various functional groups.
Synthesis of this compound
The most common laboratory and industrial-scale synthesis of this compound involves the nucleophilic silylation of acrylonitrile with trimethylsilyl chloride.[2] This reaction is typically base-catalyzed.
Experimental Protocol: Synthesis of this compound
Reaction:
Materials:
| Reagent/Solvent | Molar Mass ( g/mol ) | Quantity | Moles |
| Acrylonitrile | 53.06 | 5.31 g (6.6 mL) | 0.1 |
| Trimethylsilyl chloride | 108.64 | 10.86 g (12.7 mL) | 0.1 |
| Sodium Hydride (60% dispersion in mineral oil) | 24.00 | 0.44 g | 0.011 |
| Anhydrous Tetrahydrofuran (THF) | - | 100 mL | - |
Procedure:
-
To a flame-dried 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet, add sodium hydride (0.44 g, 0.011 mol, 60% dispersion in mineral oil).
-
Wash the sodium hydride with anhydrous hexane (3 x 10 mL) to remove the mineral oil and then suspend it in anhydrous THF (50 mL).
-
Cool the suspension to 0 °C in an ice bath.
-
Slowly add a solution of acrylonitrile (5.31 g, 0.1 mol) in anhydrous THF (20 mL) to the stirred suspension over 30 minutes.
-
After the addition is complete, allow the mixture to warm to room temperature and stir for 1 hour.
-
Add trimethylsilyl chloride (10.86 g, 0.1 mol) dropwise to the reaction mixture at room temperature.
-
Heat the reaction mixture to reflux and maintain for 4 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
After completion, cool the reaction mixture to room temperature and quench by the slow addition of saturated aqueous ammonium chloride solution (20 mL).
-
Extract the product with diethyl ether (3 x 50 mL).
-
Combine the organic layers, wash with brine (50 mL), and dry over anhydrous sodium sulfate.
-
Filter the drying agent and concentrate the solvent under reduced pressure.
-
Purify the crude product by vacuum distillation to afford this compound as a colorless liquid.
Applications in Organic Synthesis
While specific, documented applications of this compound are not abundant, its structure suggests several potential uses in organic synthesis, primarily leveraging the β-silicon effect and the reactivity of the nitrile group.
Michael Addition Reactions (as a Michael Acceptor Precursor)
Under fluoride activation, this compound can act as a masked equivalent of acrylonitrile in Michael addition reactions. The fluoride ion attacks the silicon atom, leading to the in-situ generation of a carbanion that can eliminate the silyl group to form acrylonitrile, which then undergoes Michael addition with a suitable nucleophile.
Proposed Reaction Scheme:
Materials:
| Reagent/Solvent | Molar Mass ( g/mol ) | Quantity | Moles |
| This compound | 127.26 | 1.27 g | 0.01 |
| Piperidine | 85.15 | 0.85 g (0.98 mL) | 0.01 |
| Tetrabutylammonium fluoride (TBAF) (1M in THF) | - | 1 mL | 0.001 |
| Anhydrous Tetrahydrofuran (THF) | - | 20 mL | - |
Procedure:
-
To a stirred solution of this compound (1.27 g, 0.01 mol) and piperidine (0.85 g, 0.01 mol) in anhydrous THF (20 mL) at room temperature, add TBAF (1 mL of a 1M solution in THF, 0.001 mol) dropwise.
-
Stir the reaction mixture at room temperature for 12 hours.
-
Monitor the reaction by TLC.
-
Upon completion, quench the reaction with water (10 mL) and extract the product with ethyl acetate (3 x 20 mL).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the residue by column chromatography on silica gel to yield the desired β-aminonitrile.
Use in Free-Radical Reactions
Research has indicated that this compound exhibits high reactivity in free-radical reactions, suggesting the existence of a σπ captodative effect.[4] This effect stabilizes a radical intermediate by the synergistic action of an electron-withdrawing group (cyano) and an electron-donating group (the trimethylsilylmethyl group). This suggests its potential use in radical-mediated C-C bond formation.
Caption: Workflow for exploring radical reactions of this compound.
Ritter-Type Reactions
The β-silicon effect can be exploited to facilitate the formation of a β-carbocation, which can then be trapped by a nitrile in a Ritter-type reaction to form an N-alkyl amide after hydrolysis.[5][6] This would involve the reaction of this compound with an electrophile that can induce the formation of a carbocation at the β-position.
Proposed Signaling Pathway for a Ritter-Type Reaction:
Caption: Proposed pathway for a Ritter-type reaction involving this compound.
Quantitative Data Summary (Illustrative)
Due to the limited availability of specific quantitative data for this compound in the literature, the following table provides an illustrative comparison of expected yields for reactions where it might be used, in contrast to more established reagents. These are hypothetical values based on general reaction efficiencies.
| Reaction Type | Reagent | Substrate | Catalyst | Solvent | Temp (°C) | Time (h) | Yield (%) |
| Michael Addition | This compound | Cyclohexenone | TBAF | THF | 25 | 12 | 60-70 (Est.) |
| Michael Addition | Acrylonitrile | Cyclohexenone | Et₃N | Ethanol | 25 | 4 | >90 |
| Cyanosilylation | TMSCN | Benzaldehyde | ZnI₂ | CH₂Cl₂ | 0 | 1 | >95 |
| Ritter Reaction | This compound | t-Butanol/H₂SO₄ | - | Acetonitrile | 25 | 24 | 40-50 (Est.) |
| Ritter Reaction | Acetonitrile | t-Butanol/H₂SO₄ | - | - | 25 | 2 | >80 |
Conclusion
This compound is a reagent with untapped potential in organic synthesis. Its unique electronic properties, stemming from the β-silicon effect, suggest its utility in reactions proceeding through carbocationic or radical intermediates. While it may not replace more common C1 and C3 synthons like TMSCN and acrylonitrile in all applications, it offers a different reactivity profile that could be advantageous in specific synthetic contexts, particularly where modulation of reactivity through the silyl group is desired. Further research into the reaction scope and optimization of protocols for this compound is warranted to fully explore its synthetic utility for researchers, scientists, and drug development professionals.
References
- 1. This compound | C6H13NSi | CID 12473548 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound | 18151-32-1 | Benchchem [benchchem.com]
- 3. documentsdelivered.com [documentsdelivered.com]
- 4. academic.oup.com [academic.oup.com]
- 5. Ritter Reaction [organic-chemistry.org]
- 6. Ritter reaction - Wikipedia [en.wikipedia.org]
Application Notes and Protocols: 2-Cyanoethyltrimethylsilane as a Cyanoethylating Agent
Disclaimer: While the request specifies 2-cyanoethyltrimethylsilane as a cyanoethylating agent, a thorough review of the scientific literature did not yield established protocols for its use in this capacity. The common and well-documented method for introducing a 2-cyanoethyl group onto a substrate is through a Michael addition reaction with acrylonitrile.[1][2] This document provides detailed protocols for the cyanoethylation of alcohols and amines using acrylonitrile, which is the standard and widely accepted procedure for this transformation.
Introduction
Cyanoethylation is a significant chemical reaction in organic synthesis that involves the addition of a 2-cyanoethyl group (-CH₂CH₂CN) to a molecule.[2] This process is typically achieved by reacting a compound containing an active hydrogen atom, such as an alcohol, amine, or thiol, with acrylonitrile in the presence of a catalyst.[1][2] The reaction proceeds via a Michael addition mechanism.[1] The introduction of the cyanoethyl group can modify the solubility, reactivity, and biological activity of the parent molecule, making cyanoethylation a valuable tool in drug development and materials science.
Mechanism of Cyanoethylation
The cyanoethylation of nucleophiles with acrylonitrile is generally base-catalyzed. The base abstracts a proton from the nucleophile (e.g., an alcohol or amine) to generate a more potent nucleophile, which then attacks the β-carbon of the electron-deficient acrylonitrile. Subsequent protonation yields the 2-cyanoethylated product.
Here is a generalized workflow for a base-catalyzed cyanoethylation reaction:
Caption: General workflow for a typical cyanoethylation reaction.
Experimental Protocols
1. Cyanoethylation of an Alcohol
This protocol describes the cyanoethylation of polytetrahydrofuran, as an example of an alcohol-containing substrate.[3]
Materials:
-
Polytetrahydrofuran (e.g., MW 2000)
-
Acrylonitrile
-
Potassium fluoride on alumina (40% KF/alumina)
-
Glyme (1,2-dimethoxyethane)
Equipment:
-
Round-bottom flask equipped with a magnetic stirrer, dropping funnel, and thermometer
-
Heating mantle
-
Filtration apparatus
-
Rotary evaporator
Procedure:
-
In a round-bottom flask, combine 150 g (75 mmol) of polytetrahydrofuran (MW 2000) and 6.0 g of 40% KF/alumina catalyst.
-
Heat the mixture with stirring.
-
Add 11.9 g (224 mmol) of acrylonitrile dropwise to the mixture over 9 minutes, maintaining the reaction temperature between 55-64 °C.[3]
-
After the addition is complete, continue stirring the mixture for 2 hours at a temperature of 47-57 °C.[3]
-
Cool the reaction mixture and dissolve it in glyme.
-
Filter the mixture to remove the solid catalyst.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator at 80-90 °C for 2 hours to remove the solvent and any unreacted acrylonitrile, yielding the cyanoethylated product.[3]
2. Cyanoethylation of an Aromatic Amine
This protocol is a general procedure for the cyanoethylation of aromatic amines.
Materials:
-
Aromatic amine (e.g., aniline)
-
Acrylonitrile
-
Silica-alumina catalyst (5-50% alumina content)
Equipment:
-
High-pressure reactor equipped with a stirrer and heating system
-
Filtration apparatus
-
Distillation apparatus
Procedure:
-
Charge the high-pressure reactor with the aromatic amine and the silica-alumina catalyst. The catalyst should be present in an amount of 1 to 20 percent by weight, based on the aromatic amine.[4]
-
Add acrylonitrile to the reactor. An excess of acrylonitrile is generally used to ensure high conversion of the aromatic amine.[4]
-
Seal the reactor and heat the mixture to a temperature between 80 °C and 300 °C while stirring.[4]
-
Maintain the reaction at the desired temperature for a sufficient time to achieve the desired conversion.
-
After the reaction is complete, cool the reactor and vent any excess pressure.
-
Filter the reaction mixture to remove the catalyst.
-
The cyanoethylated aromatic amine can be recovered from the filtrate by distillation under reduced pressure.
Data Presentation
Table 1: Reaction Conditions for Cyanoethylation of Alcohols
| Substrate | Catalyst | Acrylonitrile to OH Ratio | Temperature (°C) | Reaction Time (h) | Conversion (%) | Reference |
| Polytetrahydrofuran (MW 2000) | 40% KF/alumina | 3:1 | 47-57 | 2 | - | [3] |
| Polypropylene glycol (PPG-400) | 40% KF/alumina | 3:1 | 24-38 | 2 | - | [3] |
| Polyethylene glycol (PEG-2000) | 40% KF/alumina | 3:1 | 47-57 | 2 | - | [3] |
| Various Alcohols | Alkali metal alkoxides | - | Varies | Varies | - | [5] |
Table 2: Catalysts for Cyanoethylation of Amines
| Amine Type | Catalyst | Reaction Conditions | Product | Reference |
| Aromatic amines | Silica-alumina | Liquid phase, 80-300 °C | N-monocyanoethylated amines | [4] |
| Aromatic amines | Acidic catalysts (acetic acid, CuCl, Cu(OAc)₂) | - | N-cyanoethylated amines | [4] |
| Aromatic amines | Strong mineral acid salt of the amine | Aqueous medium, heating | Cyanoethylamino-substituted aromatic compounds | [6] |
Signaling Pathway Diagram
The following diagram illustrates the base-catalyzed mechanism of cyanoethylation for a generic nucleophile (Nu-H).
Caption: Mechanism of base-catalyzed cyanoethylation.
Safety Precautions
Acrylonitrile is a toxic and flammable liquid. All manipulations should be carried out in a well-ventilated fume hood. Appropriate personal protective equipment, including gloves and safety glasses, should be worn at all times. Alkali metal alkoxides and strong bases are corrosive and should be handled with care.
References
- 1. Cyanoethylation - Wikipedia [en.wikipedia.org]
- 2. asianpubs.org [asianpubs.org]
- 3. US5159101A - Cyanoethylation of alcohols - Google Patents [patents.google.com]
- 4. US3943162A - Cyanoethylation of aromatic amines - Google Patents [patents.google.com]
- 5. cris.tau.ac.il [cris.tau.ac.il]
- 6. US3231601A - Process for the cyanoethylation of aromatic amines - Google Patents [patents.google.com]
Application Notes and Protocols for the Derivatization of Alcohols and Amines
A Note on 2-Cyanoethyltrimethylsilane: While these application notes focus on the versatile reagent Trimethylsilyl Cyanide (TMSCN), it is important to address the initial topic of this compound. Extensive research did not yield specific protocols for the direct derivatization of alcohols and amines using this compound for analytical or synthetic preparatory purposes. This reagent is primarily utilized in materials science and as a strategic component in organic synthesis due to the distinct functionalities of its cyano and trimethylsilyl groups[1]. Researchers seeking to derivatize alcohols and amines for applications such as GC-MS analysis or for synthetic modifications will find Trimethylsilyl Cyanide (TMSCN) to be a widely documented and effective alternative.
Derivatization with Trimethylsilyl Cyanide (TMSCN)
Trimethylsilyl cyanide (TMSCN) is a versatile reagent in organic chemistry, widely employed for the derivatization of alcohols and amines. This process, known as silylation or cyanation, converts polar functional groups into less polar, more volatile, and thermally stable derivatives. Such modifications are crucial for a range of applications, from enhancing analyte detection in gas chromatography-mass spectrometry (GC-MS) to creating key intermediates in pharmaceutical drug development.[2][3][4]
For alcohols, derivatization with TMSCN can proceed via cyanation, where the hydroxyl group is replaced by a nitrile group, a transformation particularly useful in the synthesis of α-aryl nitriles which are precursors to many pharmaceutical compounds.[3] This reaction is typically catalyzed by a Lewis acid and is noted for its mild conditions and rapid reaction times.[3]
In the case of amines, TMSCN is used in oxidative N-cyanation reactions to produce disubstituted cyanamides.[5] This method provides a safer alternative to highly toxic cyanogen halides and is valuable in medicinal chemistry for the synthesis of ureas, thioureas, and various heterocyclic compounds.[5]
The resulting silyl and cyano derivatives exhibit improved chromatographic properties, such as reduced tailing and enhanced volatility, leading to better separation and detection in analytical applications.[4][6]
Data Presentation: Cyanation of Alcohols and Amines with TMSCN
The following tables summarize the reaction conditions and yields for the cyanation of various alcohol and amine substrates using Trimethylsilyl Cyanide (TMSCN), as reported in the literature.
Table 1: Lewis Acid-Catalyzed Cyanation of Benzylic Alcohols with TMSCN [3]
| Substrate (Alcohol) | Catalyst (mol%) | Reaction Time (min) | Yield (%) |
| 1-Phenylethanol | InBr₃ (5) | 5 | 99 |
| 1-(4-Methoxyphenyl)ethanol | InBr₃ (5) | 5 | 98 |
| 1-(4-Chlorophenyl)ethanol | InBr₃ (5) | 10 | 95 |
| Diphenylmethanol | InBr₃ (10) | 15 | 92 |
| 1-Naphthylethanol | InBr₃ (5) | 5 | 97 |
| Allyl alcohol | InBr₃ (10) | 30 | 46 |
Table 2: Oxidative N-Cyanation of Secondary Amines with TMSCN and NaClO [5]
| Substrate (Amine) | Reaction Time (h) | Yield (%) |
| N-Benzyl-4-methoxyaniline | 24 | 95 |
| N-Benzyl-4-fluoroaniline | 24 | 92 |
| N-Benzyl-4-chloroaniline | 24 | 90 |
| Dibenzylamine | 24 | 85 |
| N-Phenylbenzylamine | 48 | 88 |
| Di-n-butylamine | 24 | 91 |
Experimental Protocols
Protocol 1: Direct Cyanation of Benzylic Alcohols with TMSCN
This protocol describes a method for the synthesis of α-aryl nitriles from benzylic alcohols using TMSCN and an Indium(III) bromide catalyst.[3]
Materials:
-
Benzylic alcohol (1.0 mmol)
-
Trimethylsilyl cyanide (TMSCN) (1.2 mmol)
-
Indium(III) bromide (InBr₃) (0.05 - 0.10 mmol)
-
Anhydrous dichloromethane (CH₂Cl₂) (5 mL)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer
-
Syringe
-
Standard glassware for workup and purification
Procedure:
-
To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the benzylic alcohol (1.0 mmol) and anhydrous dichloromethane (5 mL).
-
Add the Indium(III) bromide catalyst (5-10 mol%) to the solution.
-
Stir the mixture at room temperature.
-
Slowly add trimethylsilyl cyanide (1.2 mmol) to the reaction mixture using a syringe.
-
Continue stirring at room temperature and monitor the reaction progress by thin-layer chromatography (TLC). Reaction times typically range from 5 to 30 minutes.[3]
-
Upon completion, quench the reaction by adding saturated aqueous sodium bicarbonate solution.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane.
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the corresponding nitrile.
Protocol 2: Oxidative N-Cyanation of Secondary Amines with TMSCN
This protocol details the synthesis of disubstituted cyanamides from secondary amines using TMSCN and sodium hypochlorite (household bleach).[5]
Materials:
-
Secondary amine (0.1 mmol)
-
Trimethylsilyl cyanide (TMSCN) (0.2 mmol)
-
Household bleach (NaClO, 10-15% aqueous solution) (0.3 mmol)
-
Acetonitrile (CH₃CN) (1 mL)
-
Vial
-
Magnetic stirrer
Procedure:
-
In a vial, dissolve the secondary amine (0.1 mmol) in acetonitrile (1 mL).
-
Add trimethylsilyl cyanide (0.2 mmol) to the solution.
-
While stirring, add the aqueous sodium hypochlorite solution (0.3 mmol). The reaction between NaClO and TMSCN can be exothermic.[5]
-
Seal the vial and stir the reaction mixture at room temperature for 24-48 hours.
-
Monitor the reaction progress by TLC or GC-MS.
-
After completion, dilute the reaction mixture with water and extract with a suitable organic solvent (e.g., ethyl acetate).
-
Combine the organic extracts, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter and concentrate the solvent under reduced pressure.
-
Purify the resulting cyanamide by flash column chromatography.
Visualizations
Caption: Workflow for the direct cyanation of benzylic alcohols with TMSCN.
Caption: Workflow for the oxidative N-cyanation of secondary amines with TMSCN.
References
- 1. This compound | 18151-32-1 | Benchchem [benchchem.com]
- 2. Derivatization in mass spectrometry--1. Silylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Facile Preparation of α-Aryl Nitriles by Direct Cyanation of Alcohols with TMSCN Under the Catalysis of InX3 [organic-chemistry.org]
- 4. The Use of Derivatization Reagents for Gas Chromatography (GC) [sigmaaldrich.com]
- 5. A Simple Method for the Electrophilic Cyanation of Secondary Amines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. gcms.cz [gcms.cz]
Application Notes and Protocols for Solid-Phase DNA Synthesis: A Comprehensive Guide
Introduction
Solid-phase synthesis is the cornerstone of modern molecular biology and drug development, enabling the rapid and automated chemical synthesis of oligonucleotides. This methodology relies on the sequential addition of nucleotide building blocks to a growing chain attached to a solid support. A key aspect of this process is the use of protecting groups to prevent unwanted side reactions. While the specific reagent "2-Cyanoethyltrimethylsilane" is not documented as a standard reagent in mainstream solid-phase DNA synthesis protocols, this document will provide a comprehensive overview of the widely employed phosphoramidite chemistry. Special attention will be given to the role of the 2-cyanoethyl group, a critical component for phosphate protection, and the general principles of capping and other key steps in the synthesis cycle.
These notes are intended for researchers, scientists, and drug development professionals involved in the synthesis and application of custom oligonucleotides.
The Solid-Phase DNA Synthesis Cycle
Solid-phase DNA synthesis using the phosphoramidite method is a cyclical process, with each cycle resulting in the addition of a single nucleotide to the growing oligonucleotide chain. The synthesis proceeds in the 3' to 5' direction. The four main steps in each cycle are:
-
Detritylation (Deblocking): Removal of the 5'-hydroxyl protecting group (typically a dimethoxytrityl, DMT, group) from the nucleotide bound to the solid support.
-
Coupling: Activation and coupling of the next phosphoramidite monomer to the deprotected 5'-hydroxyl group.
-
Capping: Acetylation of any unreacted 5'-hydroxyl groups to prevent the formation of deletion mutants (shorter, incorrect sequences).
-
Oxidation: Conversion of the unstable phosphite triester linkage to a more stable phosphate triester.
This cycle is repeated until the desired oligonucleotide sequence is assembled.
Key Reagents and Their Roles
A variety of chemical reagents are essential for the successful execution of each step in the synthesis cycle.
| Step | Reagent Class | Specific Example(s) | Function |
| Detritylation | Acidic Solution | Dichloroacetic Acid (DCA) or Trichloroacetic Acid (TCA) in Dichloromethane (DCM) | Removes the acid-labile 5'-DMT protecting group, exposing the 5'-hydroxyl for the next coupling reaction. |
| Coupling | Phosphoramidite Monomers | dN-Phosphoramidites (dA, dG, dC, dT) | The building blocks of the DNA chain. |
| Activator | 5-Ethylthio-1H-tetrazole (ETT), 5-Benzylthio-1H-tetrazole (BTT), or 4,5-Dicyanoimidazole (DCI) in Acetonitrile | Protonates the diisopropylamino group of the phosphoramidite, making it a good leaving group for the coupling reaction. | |
| Capping | Capping Reagent A | Acetic Anhydride in Tetrahydrofuran (THF) or Acetonitrile | Acetylates unreacted 5'-hydroxyl groups. |
| Capping Reagent B | N-Methylimidazole (NMI) in THF or Acetonitrile | Catalyzes the acetylation reaction. | |
| Oxidation | Oxidizing Solution | Iodine (I₂) in a mixture of THF, water, and pyridine or lutidine | Oxidizes the phosphite triester to a stable phosphate triester. |
| Phosphate Protection | Protecting Group | 2-Cyanoethyl | Protects the phosphate backbone from undesired side reactions during synthesis. It is removed during the final deprotection step.[1][2] |
Experimental Protocols
Protocol 1: Standard Solid-Phase DNA Synthesis Cycle
This protocol outlines the steps for a single cycle of nucleotide addition on an automated DNA synthesizer.
Materials:
-
Controlled Pore Glass (CPG) solid support with the initial nucleoside attached.
-
Anhydrous acetonitrile.
-
Detritylation solution: 3% Trichloroacetic Acid (TCA) in Dichloromethane (DCM).
-
Phosphoramidite solutions (dA, dG, dC, dT) in anhydrous acetonitrile (e.g., 0.1 M).
-
Activator solution: 0.25 M 5-Ethylthio-1H-tetrazole (ETT) in anhydrous acetonitrile.
-
Capping Reagent A: Acetic Anhydride/Lutidine/THF (1:1:8 v/v/v).
-
Capping Reagent B: 16% N-Methylimidazole in THF (v/v).
-
Oxidizer solution: 0.02 M Iodine in THF/Pyridine/Water (7:2:1 v/v/v).
-
Washing solvent: Acetonitrile.
Procedure:
-
Column Preparation: The synthesis column containing the CPG support is placed on the automated synthesizer.
-
Detritylation:
-
Wash the column with anhydrous acetonitrile.
-
Deliver the detritylation solution to the column and allow it to react for the specified time (typically 60-120 seconds). The orange color of the cleaved DMT cation is monitored to ensure successful deblocking.
-
Wash the column thoroughly with anhydrous acetonitrile to remove the acid and the cleaved DMT group.
-
-
Coupling:
-
Simultaneously deliver the appropriate phosphoramidite solution and the activator solution to the column.
-
Allow the coupling reaction to proceed for the recommended time (typically 30-180 seconds). Coupling efficiencies should be >99%.
-
Wash the column with anhydrous acetonitrile.
-
-
Capping:
-
Deliver a mixture of Capping Reagent A and Capping Reagent B to the column.
-
Allow the capping reaction to proceed for a set time (typically 20-60 seconds) to acetylate any unreacted 5'-hydroxyl groups.[3]
-
Wash the column with anhydrous acetonitrile.
-
-
Oxidation:
-
Deliver the oxidizing solution to the column.
-
Allow the oxidation reaction to proceed for a specified time (typically 20-60 seconds) to form the stable phosphate triester linkage.[2]
-
Wash the column with anhydrous acetonitrile.
-
-
Cycle Repetition: Repeat steps 2-5 for each subsequent nucleotide to be added to the sequence.
Protocol 2: Cleavage and Deprotection
After the final synthesis cycle, the oligonucleotide must be cleaved from the solid support and all protecting groups removed.
Materials:
-
Concentrated ammonium hydroxide.
-
Heating block or oven.
Procedure:
-
Cleavage from Support:
-
Remove the synthesis column from the synthesizer.
-
Push the CPG support into a screw-cap vial.
-
Add concentrated ammonium hydroxide to the vial (e.g., 1-2 mL).
-
Seal the vial and incubate at room temperature for 1-2 hours to cleave the oligonucleotide from the CPG support.
-
-
Deprotection:
-
Heat the sealed vial at a specified temperature (e.g., 55°C) for a set duration (e.g., 8-16 hours) to remove the protecting groups from the nucleobases and the 2-cyanoethyl groups from the phosphate backbone.
-
-
Work-up:
-
Allow the vial to cool to room temperature.
-
Carefully open the vial in a fume hood.
-
Transfer the ammonium hydroxide solution containing the deprotected oligonucleotide to a new tube.
-
Dry the oligonucleotide using a centrifugal evaporator.
-
The crude oligonucleotide is now ready for purification (e.g., by HPLC or PAGE).
-
Visualizing the Workflow and Chemical Logic
The following diagrams illustrate the key processes in solid-phase DNA synthesis.
Caption: The four main steps of the solid-phase DNA synthesis cycle.
Caption: Role of the 2-cyanoethyl group in phosphate protection.
Concluding Remarks
While the specific compound "this compound" does not appear to be a conventional reagent in solid-phase DNA synthesis, the principles outlined in these application notes provide a robust foundation for understanding and performing automated oligonucleotide synthesis. The 2-cyanoethyl group remains the industry standard for phosphate protection due to its stability during the synthesis cycle and its facile removal during the final deprotection step. Researchers are encouraged to consult the documentation provided with their specific DNA synthesizer and reagents for detailed, instrument-specific protocols and troubleshooting guidelines. The continuous evolution of protecting groups and synthesis methodologies aims to enhance coupling efficiencies, reduce cycle times, and improve the overall purity and yield of synthetic oligonucleotides.
References
Troubleshooting & Optimization
Technical Support Center: 2-Cyanoethyltrimethylsilane Reactions
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during chemical reactions involving 2-Cyanoethyltrimethylsilane. The information is presented in a clear question-and-answer format to directly assist with experimental challenges.
Frequently Asked Questions (FAQs)
Q1: What are the most common types of side products observed in reactions with this compound?
A1: Side products in reactions involving this compound typically arise from the inherent reactivity of its two functional groups: the cyano (-CN) group and the trimethylsilyl (-Si(CH₃)₃) group. The most common side products fall into three main categories:
-
Hydrolysis Products: The cyano group can undergo hydrolysis under either acidic or basic conditions to form the corresponding amide or carboxylic acid.
-
Desilylation Products: The trimethylsilyl group can be cleaved from the molecule, particularly in the presence of strong acids, bases, or fluoride ion sources.
-
Products from Impurities: Commercial this compound may contain impurities from its synthesis, such as siloxanes (from hydrolysis and subsequent condensation of silylating agents) or oligomers of acrylonitrile, which can lead to unexpected byproducts in your reaction.[1]
Q2: My reaction is not proceeding as expected, and I suspect an issue with the this compound reagent. What should I check?
A2: If you suspect reagent-related issues, consider the following:
-
Purity of the Reagent: The purity of this compound is crucial. The presence of impurities like siloxanes or acrylonitrile oligomers can interfere with the desired reaction and introduce side products.[1] It is advisable to use a high-purity grade of the reagent or purify it before use if you observe unexpected results.
-
Storage Conditions: this compound is sensitive to moisture. Improper storage can lead to hydrolysis of the trimethylsilyl group and the formation of siloxanes. Ensure the reagent is stored in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen) and in a dry environment.
Q3: Can the cyano group of this compound react as both a nucleophile and an electrophile?
A3: Yes, the cyano group in this compound exhibits dual reactivity. The nitrogen atom's lone pair of electrons allows it to act as a nucleophile, while the carbon atom of the nitrile is electron-deficient and susceptible to nucleophilic attack, making it an electrophilic center. The specific role it plays depends on the reaction conditions and the nature of the other reactants.[1]
Troubleshooting Guides
Issue 1: Formation of an Unexpected Amide or Carboxylic Acid Byproduct
Symptom: You observe a byproduct with a molecular weight corresponding to the hydrolysis of the cyano group to an amide (M+18) or a carboxylic acid (M+35) in your mass spectrometry (MS) analysis. You may also see characteristic peaks for these functional groups in your infrared (IR) or nuclear magnetic resonance (NMR) spectra.
Possible Cause: The cyano group of this compound has undergone hydrolysis. This can be triggered by:
-
Acidic or Basic Reaction Conditions: Many organic reactions are performed under acidic or basic conditions, which can be harsh enough to hydrolyze the nitrile.
-
Presence of Water: Trace amounts of water in your solvents or reagents can be sufficient to cause hydrolysis, especially at elevated temperatures.
Troubleshooting Steps:
-
Strictly Anhydrous Conditions: Ensure all your glassware is oven-dried or flame-dried before use. Use freshly distilled, anhydrous solvents.
-
Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., argon or nitrogen) to prevent atmospheric moisture from entering the reaction vessel.
-
Control of pH: If possible, adjust the reaction pH to be as close to neutral as the reaction allows. If acidic or basic conditions are necessary, consider using milder reagents or shorter reaction times.
-
Purification of Reagents: Ensure all starting materials, especially solvents, are free from water contamination.
Issue 2: Cleavage of the Trimethylsilyl (TMS) Group
Symptom: You detect the desilylated analog of your desired product or starting material. This can be confirmed by the absence of the characteristic trimethylsilyl signal (around 0 ppm) in the ¹H NMR spectrum.
Possible Cause: The C-Si bond has been cleaved. This is often caused by:
-
Strongly Acidic or Basic Conditions: Protic acids and strong bases can promote the cleavage of the trimethylsilyl group.
-
Fluoride Ion Sources: Reagents such as tetrabutylammonium fluoride (TBAF) are commonly used to deprotect silyl ethers and will readily cleave the Si-C bond in this compound.
-
Lewis Acids: Some Lewis acids can interact with the cyano group or the silicon atom, potentially leading to undesired side reactions, including desilylation.[2]
Troubleshooting Steps:
-
Avoid Protic Acids: If an acid catalyst is required, consider using a Lewis acid that is known to be compatible with silyl groups.
-
Buffer the Reaction Mixture: If the reaction generates acidic or basic byproducts, consider adding a non-nucleophilic buffer to maintain a neutral pH.
-
Careful Choice of Reagents: If your synthesis involves multiple steps, ensure that any reagents used are compatible with the trimethylsilyl group. Avoid fluoride-containing reagents unless desilylation is the intended next step.
Issue 3: Formation of Polymeric or Oligomeric Byproducts
Symptom: You observe a significant amount of an insoluble, high-molecular-weight material in your reaction mixture, or your product is difficult to purify due to the presence of a complex mixture of oligomers.
Possible Cause:
-
Acrylonitrile Impurities: The this compound starting material may contain residual acrylonitrile, which can polymerize under the reaction conditions.[1]
-
Side Reactions of the Cyano Group: Under certain conditions, the cyano group itself can participate in oligomerization reactions.
Troubleshooting Steps:
-
Purify the Starting Material: Consider purifying the this compound by distillation before use to remove any volatile impurities like acrylonitrile.
-
Optimize Reaction Conditions: Lowering the reaction temperature or using a more selective catalyst may help to minimize the formation of polymeric byproducts.
-
Use a Radical Inhibitor: If you suspect radical polymerization of acrylonitrile impurities, adding a small amount of a radical inhibitor (e.g., hydroquinone) might be beneficial, provided it does not interfere with your desired reaction.
Data Presentation
Table 1: Common Side Products and Their Identification
| Side Product Type | Chemical Structure | Likely Cause | Analytical Signature (¹H NMR) | Analytical Signature (MS) |
| Hydrolysis (Amide) | R-CONH₂ | Acidic or basic conditions, presence of water | Broad singlet for -NH₂ protons | M+18 of the nitrile |
| Hydrolysis (Carboxylic Acid) | R-COOH | Harsher acidic or basic conditions, presence of water | Broad singlet for -COOH proton (downfield) | M+35 of the nitrile |
| Desilylation | R-H (where Si(CH₃)₃ is replaced by H) | Strong acids, bases, or fluoride ions | Absence of trimethylsilyl singlet (~0 ppm) | M-73 of the silylated compound |
| Siloxane Formation | (CH₃)₃Si-O-Si(CH₃)₃ | Hydrolysis of silylating agents (impurity) or TMS-containing byproducts | Sharp singlet around 0 ppm | Characteristic fragmentation pattern |
| Acrylonitrile Oligomers | -(CH₂-CH(CN))n- | Impurity in starting material | Complex aliphatic signals | Broad distribution of molecular weights |
Note: R represents the 2-cyanoethyl group in the context of this compound.
Experimental Protocols
Protocol 1: General Procedure for a Reaction Minimizing Hydrolysis and Desilylation
-
Glassware Preparation: All glassware should be thoroughly washed, dried in an oven at >120 °C for at least 4 hours, and allowed to cool to room temperature under a stream of dry nitrogen or argon.
-
Solvent and Reagent Preparation: Use freshly distilled, anhydrous solvents. All other reagents should be of the highest purity available and handled under an inert atmosphere.
-
Reaction Setup: Assemble the reaction apparatus under a positive pressure of an inert gas. Add the solvent and reagents via syringe or cannula.
-
Reagent Addition: Add this compound dropwise to the reaction mixture at the desired temperature.
-
Monitoring the Reaction: Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS) to determine the optimal reaction time and minimize the formation of byproducts.
-
Work-up: Quench the reaction with a non-aqueous workup if possible. If an aqueous workup is necessary, use deionized water that has been degassed and keep the exposure time to a minimum.
-
Purification: Purify the product using column chromatography on silica gel that has been dried under vacuum.
Visualizations
Caption: Troubleshooting workflow for identifying and addressing common side reactions.
Caption: Competing reaction pathways for this compound.
References
Technical Support Center: 2-Cyanoethyltrimethylsilane in Organic Synthesis
Welcome to the technical support center for 2-Cyanoethyltrimethylsilane. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on improving reaction yields and troubleshooting common issues encountered during its use in organic synthesis.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary applications?
This compound is an organosilane compound used in organic synthesis. Its primary role is as a cyanide source for the formation of cyanohydrins from aldehydes and ketones, which are valuable intermediates in the synthesis of pharmaceuticals and other fine chemicals. The presence of the trimethylsilyl group facilitates the reaction and protects the resulting hydroxyl group.
Q2: How does this compound differ from Trimethylsilyl cyanide (TMSCN)?
While both reagents serve as sources of a silylated cyanide anion, this compound has an ethyl linker between the cyano and trimethylsilyl groups. This structural difference may influence its reactivity, stability, and handling characteristics compared to the more commonly used TMSCN. While direct comparative studies on reaction yields are not extensively documented, the general principles of cyanosilylation apply to both reagents.
Q3: What are the key advantages of using a silylated cyanide source like this compound?
Silylated cyanides are generally considered safer alternatives to hydrogen cyanide (HCN), which is a highly toxic gas.[1] They are liquids with lower vapor pressure, reducing the risk of inhalation. In reactions, they not only introduce the cyanide group but also simultaneously protect the resulting hydroxyl group as a silyl ether, streamlining synthetic pathways.
Q4: What safety precautions should be taken when handling this compound?
Similar to other silyl cyanides, this compound should be treated as highly toxic. It can release hydrogen cyanide upon contact with water or moisture. All manipulations should be performed by trained personnel in a well-ventilated fume hood, wearing appropriate personal protective equipment (gloves, safety glasses). Ensure all glassware is dry and the reaction is performed under an inert atmosphere.
Troubleshooting Guide
This guide addresses specific issues that may arise during reactions involving this compound.
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low or No Product Yield | 1. Inactive Catalyst: The catalyst may be old, impure, or not suitable for the specific substrate. 2. Presence of Water: Moisture in the reagents or solvent will quench the reagent. 3. Low Reaction Temperature: The activation energy for the reaction may not be met. 4. Steric Hindrance: The substrate (aldehyde or ketone) may be sterically hindered, slowing down the reaction. | 1. Catalyst Screening: Test a variety of Lewis acid or base catalysts (e.g., ZnI₂, In(OTf)₃, various amines). Ensure the catalyst is fresh and anhydrous. 2. Anhydrous Conditions: Dry all solvents and glassware thoroughly. Use freshly distilled reagents and maintain an inert atmosphere (e.g., nitrogen or argon). 3. Optimize Temperature: Gradually increase the reaction temperature. Monitor the reaction by TLC or GC/MS to check for product formation and potential decomposition. 4. Increase Reaction Time/Temperature: For hindered substrates, longer reaction times or higher temperatures may be necessary. Consider using a more active catalyst. |
| Formation of Side Products | 1. Decomposition of Reagent/Product: The silylated cyanohydrin product may be unstable under the reaction conditions. 2. Isomerization: The reagent can exist in equilibrium with a small amount of the isocyanide form, potentially leading to isocyanide-related byproducts.[1] 3. Reaction with Solvent: The solvent may not be inert under the reaction conditions. | 1. Milder Conditions: Use a milder catalyst or lower the reaction temperature. Once the reaction is complete, work up the reaction mixture promptly. 2. Catalyst Choice: The choice of catalyst can influence the selectivity. Screen different catalysts to minimize byproduct formation. 3. Solvent Selection: Use a non-reactive, aprotic solvent. Dichloromethane, acetonitrile, and toluene are common choices. |
| Reaction Stalls Before Completion | 1. Catalyst Deactivation: The catalyst may be consumed or deactivated over time. 2. Equilibrium: The reaction may have reached equilibrium. | 1. Add More Catalyst: In some cases, adding another portion of the catalyst can restart the reaction. 2. Product Removal: If feasible, consider techniques to remove the product from the reaction mixture as it forms to shift the equilibrium. |
| Difficulty in Product Isolation | 1. Product is Volatile: The silylated cyanohydrin may be volatile and lost during solvent removal. 2. Product is Water-Soluble: The product may be partially soluble in the aqueous layer during workup. | 1. Careful Evaporation: Use a rotary evaporator at a lower temperature and pressure. 2. Thorough Extraction: Extract the aqueous layer multiple times with an appropriate organic solvent. Check the aqueous layer by TLC to ensure complete extraction. |
Experimental Protocols & Data
While specific data for this compound is limited in the reviewed literature, the following protocols for the related and widely studied Trimethylsilyl cyanide (TMSCN) can serve as a strong starting point for reaction optimization. The principles of catalyst, solvent, and temperature optimization are directly applicable.
General Experimental Workflow for Cyanosilylation
Caption: General workflow for a typical cyanosilylation reaction.
Optimization of Reaction Conditions for Cyanosilylation of Aldehydes (Data for TMSCN)
The following tables summarize the effects of different catalysts, solvents, and temperatures on the yield of cyanosilylation of benzaldehyde with TMSCN. These conditions can be used as a starting point for optimizing reactions with this compound.
Table 1: Effect of Catalyst on Yield
| Entry | Catalyst (mol%) | Solvent | Time (h) | Temperature (°C) | Yield (%) |
| 1 | None | CH₂Cl₂ | 24 | 25 | <10 |
| 2 | ZnI₂ (5) | CH₂Cl₂ | 2 | 25 | 95 |
| 3 | In(OTf)₃ (1) | CH₂Cl₂ | 1 | 25 | 98 |
| 4 | K₂CO₃ (10) | DMF | 0.5 | 25 | 98 |
| 5 | LiClO₄ (10) | CH₃CN | 3 | 25 | 92 |
Data is illustrative and based on typical results for TMSCN found in organic synthesis literature.
Table 2: Effect of Solvent on Yield
| Entry | Catalyst (mol%) | Solvent | Time (h) | Temperature (°C) | Yield (%) |
| 1 | In(OTf)₃ (1) | Dichloromethane | 1 | 25 | 98 |
| 2 | In(OTf)₃ (1) | Toluene | 2 | 25 | 90 |
| 3 | In(OTf)₃ (1) | Acetonitrile | 1.5 | 25 | 95 |
| 4 | In(OTf)₃ (1) | Tetrahydrofuran | 4 | 25 | 85 |
| 5 | In(OTf)₃ (1) | No Solvent | 0.5 | 25 | 99 |
Data is illustrative and based on typical results for TMSCN found in organic synthesis literature.
Signaling Pathway for Lewis Acid Catalyzed Cyanosilylation
The following diagram illustrates the generally accepted mechanism for the Lewis acid-catalyzed addition of a silyl cyanide to an aldehyde.
Caption: Lewis acid catalysis of silyl cyanide addition to an aldehyde.
References
troubleshooting guide for failed 2-Cyanoethyltrimethylsilane synthesis
Technical Support Center: Synthesis of 2-Cyanoethyltrimethylsilane
Welcome to the technical support center for the synthesis of this compound. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting common issues encountered during this synthesis.
Troubleshooting Guide
This guide addresses specific problems that may arise during the synthesis of this compound, particularly through the common method of hydrosilylation of acrylonitrile with a trimethylsilyl source.
| Problem | Potential Cause | Recommended Solution |
| Low or No Product Yield | Inactive Catalyst: The platinum catalyst (e.g., Karstedt's catalyst) may have degraded due to improper storage or handling. | Use a fresh batch of catalyst. Ensure the catalyst is stored under an inert atmosphere and protected from light. Consider a catalyst from a different, reputable supplier. |
| Presence of Inhibitors: The reaction is sensitive to impurities that can poison the catalyst. Common inhibitors include sulfur compounds, amines, and phosphines. | Purify the acrylonitrile and trimethylsilane (or other silane source) prior to use. Ensure all glassware is scrupulously clean and dried to remove any potential contaminants. | |
| Insufficient Reaction Temperature: The reaction may not have been initiated or proceeded to completion due to inadequate heating. | Monitor the internal reaction temperature. If an exotherm is not observed upon catalyst addition, gentle heating may be required to initiate the reaction. Maintain the temperature within the optimal range for the specific catalyst used. | |
| Moisture in the Reaction: Hydrosilylation catalysts are often sensitive to water, which can lead to catalyst deactivation and side reactions. | Use anhydrous solvents and reagents. Dry all glassware in an oven prior to use and conduct the reaction under an inert atmosphere (e.g., nitrogen or argon). | |
| Formation of Side Products | Isomerization of Acrylonitrile: The platinum catalyst can catalyze the isomerization of the double bond in acrylonitrile, leading to undesired byproducts.[1] | Optimize the reaction temperature and catalyst loading. Lower temperatures and shorter reaction times can sometimes minimize isomerization. |
| Polymerization/Oligomerization of Acrylonitrile: Acrylonitrile can polymerize, especially at higher temperatures or in the presence of radical initiators.[1] | Maintain a controlled reaction temperature. Ensure the absence of radical initiators. The use of a solvent can also help to control the reaction rate and dissipate heat. | |
| Dehydrogenative Silylation: This side reaction can occur, leading to the formation of silylated byproducts and hydrogen gas. | The choice of catalyst and reaction conditions can influence the extent of dehydrogenative silylation. Screening different platinum catalysts or using a different silane source might be necessary. | |
| Difficult Purification | Presence of High-Boiling Byproducts: Oligomers or other high-molecular-weight side products can make purification by distillation challenging. | Consider purification by column chromatography on silica gel. A solvent system of increasing polarity (e.g., hexanes/ethyl acetate) can effectively separate the desired product from less polar and more polar impurities. |
| Residual Platinum Catalyst: The product may be contaminated with a black or golden color due to the presence of colloidal platinum. | Treat the crude product with activated carbon and filter through a pad of celite. This can help to remove finely dispersed platinum particles. | |
| Co-distillation of Similar Boiling Point Impurities: Some side products may have boiling points close to that of this compound. | Fractional distillation using a column with a high number of theoretical plates is recommended for separating compounds with close boiling points. |
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound?
The most prevalent method is the platinum-catalyzed hydrosilylation of acrylonitrile with a trimethylsilyl source, such as trimethylsilane (HSiMe₃) or a related hydrosilane. This reaction involves the addition of the Si-H bond across the carbon-carbon double bond of acrylonitrile.
Q2: What are the typical catalysts used for this reaction?
Platinum-based catalysts are highly effective for hydrosilylation.[1] Commonly used catalysts include Karstedt's catalyst (a platinum(0)-divinyltetramethyldisiloxane complex) and Speier's catalyst (hexachloroplatinic acid).[1]
Q3: Why is it crucial to use anhydrous conditions?
Hydrosilylation catalysts are often sensitive to moisture. Water can react with the silane reagent and deactivate the catalyst, leading to low or no product formation. Therefore, using anhydrous solvents and reagents, along with an inert atmosphere, is critical for success.
Q4: My reaction mixture turned black. What does this indicate?
The formation of a black or dark-colored precipitate often indicates the decomposition of the platinum catalyst to form colloidal platinum ("platinum black").[1] While some catalyst decomposition is not uncommon, excessive formation can lead to reduced catalytic activity. This can be caused by impurities, high reaction temperatures, or prolonged reaction times.
Q5: How can I monitor the progress of the reaction?
The reaction can be monitored by techniques such as Gas Chromatography (GC) or Nuclear Magnetic Resonance (NMR) spectroscopy. By taking small aliquots from the reaction mixture over time, you can observe the consumption of the starting materials and the formation of the product.
Experimental Protocol: Representative Hydrosilylation of Acrylonitrile
This protocol is a representative example based on general procedures for the hydrosilylation of α,β-unsaturated nitriles. Optimal conditions may vary depending on the specific reagents and equipment used.
Materials:
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Acrylonitrile (freshly distilled)
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Trimethylsilane (or a suitable hydrosilane)
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Karstedt's catalyst (or other platinum catalyst)
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Anhydrous toluene (or other suitable solvent)
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Inert gas (Nitrogen or Argon)
Procedure:
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Set up a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser with an inert gas inlet, a dropping funnel, and a thermometer.
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Under a positive pressure of inert gas, charge the flask with acrylonitrile and anhydrous toluene.
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Add the platinum catalyst to the stirred solution.
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Slowly add trimethylsilane to the reaction mixture via the dropping funnel. An exothermic reaction is often observed. Maintain the internal temperature within a range of 40-60 °C using a water bath for cooling if necessary.
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After the addition is complete, continue stirring the reaction mixture at a controlled temperature for several hours until the reaction is complete (as determined by GC or NMR analysis).
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Upon completion, cool the reaction mixture to room temperature.
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The crude product can be purified by fractional distillation under reduced pressure to obtain this compound.
Visualizations
Troubleshooting Workflow
Caption: A flowchart outlining the troubleshooting steps for a failed this compound synthesis.
Logical Relationship of Key Reaction Parameters
References
optimization of reaction conditions for 2-Cyanoethyltrimethylsilane usage
Welcome to the technical support center for 2-Cyanoethyltrimethylsilane. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the optimization of reaction conditions and to troubleshoot common issues encountered during its use.
Troubleshooting Guide
This guide addresses specific problems that may arise during reactions involving this compound.
Issue 1: Low or No Product Yield
| Potential Cause | Recommended Solution |
| Inactive Catalyst | - Ensure the catalyst is fresh and has been stored under appropriate conditions (e.g., inert atmosphere).- Consider activating the catalyst if applicable (e.g., by heating under vacuum).- Screen different catalysts to find one that is optimal for your specific substrate. |
| Inappropriate Solvent | - Ensure the solvent is anhydrous, as moisture can quench the reaction.[1] - Test a range of solvents with varying polarities (e.g., THF, DCM, MeCN, toluene) to find the optimal medium for your reaction. |
| Suboptimal Temperature | - For exothermic reactions, yields may decrease at higher temperatures. Consider running the reaction at a lower temperature (e.g., 0 °C or room temperature).- For slow reactions, a moderate increase in temperature may be necessary. Perform a temperature screen to find the optimal balance. |
| Insufficient Reactant Concentration | - Low concentrations can lead to slow reaction rates. Consider increasing the concentration of your reactants. |
| Poor Quality Reagents | - Use freshly distilled or purified substrates and this compound to avoid impurities that may inhibit the reaction. |
Issue 2: Formation of Side Products
| Potential Cause | Recommended Solution |
| Reaction Temperature Too High | - High temperatures can lead to decomposition of reactants or products, or promote side reactions. Running the reaction at a lower temperature can improve selectivity. |
| Incorrect Stoichiometry | - The molar ratio of this compound to the substrate can influence the formation of byproducts. Optimize the stoichiometry by systematically varying the ratio of the reactants. |
| Presence of Water | - Hydrolysis of this compound or the desired product can occur in the presence of moisture. Ensure all glassware is oven-dried and reactions are performed under an inert atmosphere (e.g., nitrogen or argon).[1] |
| Inappropriate Catalyst | - The choice of catalyst can significantly impact the selectivity of the reaction. Screen different Lewis acids or bases to identify a catalyst that favors the formation of the desired product. |
Issue 3: Reaction Stalls or is Sluggish
| Potential Cause | Recommended Solution |
| Low Catalyst Loading | - Insufficient catalyst can lead to slow reaction rates. Gradually increase the catalyst loading to determine the optimal concentration. |
| Poor Solubility of Reactants | - If reactants are not fully dissolved, the reaction will be slow. Choose a solvent in which all reactants are fully soluble at the reaction temperature. |
| Inhibited Catalyst | - Impurities in the starting materials or solvent can inhibit the catalyst. Ensure all reagents and solvents are of high purity. |
| Low Reaction Temperature | - While high temperatures can be detrimental, a temperature that is too low can significantly slow down the reaction. Find the optimal temperature that provides a reasonable reaction rate without promoting side reactions. |
Frequently Asked Questions (FAQs)
Q1: What is the primary application of this compound?
A1: this compound is primarily used as a source of a protected cyanide anion in organic synthesis. It is a safer alternative to using hydrogen cyanide gas. Its applications include cyanosilylation of aldehydes and ketones to form protected cyanohydrins, which are versatile intermediates in the synthesis of pharmaceuticals and other fine chemicals.
Q2: How should this compound be stored?
A2: this compound is sensitive to moisture and should be stored in a tightly sealed container under an inert atmosphere (e.g., nitrogen or argon) in a cool, dry place.
Q3: What types of catalysts are typically used with this compound?
A3: A variety of Lewis acids and bases can be used to catalyze reactions with this compound. Common Lewis acid catalysts include salts of zinc, titanium, and indium. Lewis base catalysts such as phosphines or amines can also be effective. The optimal catalyst will depend on the specific substrate and reaction conditions.
Q4: How can I monitor the progress of my reaction?
A4: The progress of the reaction can be monitored by techniques such as Thin Layer Chromatography (TLC), Gas Chromatography (GC), or Nuclear Magnetic Resonance (NMR) spectroscopy. By taking small aliquots from the reaction mixture at different time points, you can track the consumption of the starting materials and the formation of the product.
Q5: What are the safety precautions for handling this compound?
A5: this compound is a toxic compound and should be handled in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. In case of contact with skin or eyes, rinse immediately with plenty of water. It is a flammable liquid and should be kept away from ignition sources.
Experimental Protocols
General Protocol for the Cyanosilylation of an Aldehyde
This protocol provides a general procedure for the cyanosilylation of an aldehyde using this compound. The conditions may need to be optimized for specific substrates.
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Preparation:
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Oven-dry all glassware and allow to cool under a stream of dry nitrogen or argon.
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Ensure all solvents and reagents are anhydrous.
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Reaction Setup:
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To a flame-dried round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere, add the aldehyde (1.0 mmol) and the chosen anhydrous solvent (e.g., Dichloromethane, 5 mL).
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Add the catalyst (e.g., ZnI₂, 0.05 mmol, 5 mol%).
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Cool the mixture to the desired temperature (e.g., 0 °C) using an ice bath.
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Addition of this compound:
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Slowly add this compound (1.2 mmol) to the stirred solution via syringe.
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Reaction Monitoring:
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Allow the reaction to stir at the chosen temperature.
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Monitor the reaction progress by TLC or GC until the starting material is consumed.
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Work-up:
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Quench the reaction by adding a saturated aqueous solution of NaHCO₃.
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Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
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Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
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Purification:
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Purify the crude product by flash column chromatography on silica gel to obtain the desired protected cyanohydrin.
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Data Presentation
Table 1: Effect of Catalyst on the Cyanosilylation of Benzaldehyde with TMSCN *
| Catalyst (mol%) | Solvent | Time (h) | Yield (%) |
| None | CH₂Cl₂ | 24 | <5 |
| ZnI₂ (5) | CH₂Cl₂ | 2 | >95 |
| In(OTf)₃ (1) | CH₂Cl₂ | 4 | >95 |
| Sc(OTf)₃ (1) | CH₂Cl₂ | 6 | >95 |
| Ph₃P (10) | neat | 0.5 | 98 |
*Data is for Trimethylsilyl cyanide (TMSCN) and serves as a representative guide for catalyst screening with this compound.
Table 2: Effect of Solvent on the Cyanosilylation of Benzaldehyde with TMSCN *
| Solvent | Time (h) | Yield (%) |
| Dichloromethane | 2 | >95 |
| Acetonitrile | 3 | 90 |
| Tetrahydrofuran | 5 | 85 |
| Toluene | 8 | 70 |
*Data is for Trimethylsilyl cyanide (TMSCN) and provides a starting point for solvent optimization with this compound.
Visualizations
Caption: General experimental workflow for a reaction using this compound.
Caption: Troubleshooting decision tree for reactions with this compound.
References
challenges in the purification of 2-Cyanoethyltrimethylsilane products
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the purification of 2-Cyanoethyltrimethylsilane.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in a crude this compound product?
A1: The most common impurities typically arise from the synthesis process, which often involves the reaction of acrylonitrile with a trimethylsilyl source. These impurities include:
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Siloxanes: Formed by the hydrolysis of the product or silicon-containing starting materials in the presence of moisture.
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Acrylonitrile Oligomers: Resulting from the polymerization of excess acrylonitrile starting material.
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Unreacted Starting Materials: Residual acrylonitrile and trimethylsilyl sources.
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Catalyst Residues: Traces of metal catalysts (e.g., platinum, rhodium) if used in the synthesis.
Q2: Why is my yield of purified this compound unexpectedly low?
A2: Low yields can be attributed to several factors, most notably the thermal and hydrolytic instability of the compound.
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Thermal Decomposition: this compound can decompose at elevated temperatures. It has been noted that synthesis temperatures exceeding 30°C can lead to a significant reduction in yield. This is a critical consideration for purification by distillation.
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Hydrolysis: The trimethylsilyl group is susceptible to hydrolysis, especially in the presence of acid or base. Exposure to atmospheric moisture or protic solvents during workup and purification can lead to the formation of silanols and subsequently siloxanes.
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Incomplete Reaction: Suboptimal reaction conditions can result in a lower conversion of starting materials to the desired product.
Q3: What analytical techniques are recommended for assessing the purity of this compound?
A3: A combination of chromatographic and spectroscopic techniques is recommended for a comprehensive purity assessment.
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Gas Chromatography-Mass Spectrometry (GC-MS): Ideal for identifying and quantifying volatile impurities.
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Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ²⁹Si): Provides structural confirmation of the product and can be used to identify and quantify silicon-containing impurities.
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Fourier-Transform Infrared (FTIR) Spectroscopy: Useful for confirming the presence of the nitrile (C≡N) and trimethylsilyl (Si-CH₃) functional groups.
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Inductively Coupled Plasma-Mass Spectrometry (ICP-MS): Can be used to detect and quantify trace metal catalyst residues.
Troubleshooting Guides
Purification by Distillation
Distillation is a common method for purifying this compound, but it must be approached with care due to the compound's thermal sensitivity.
Problem 1: Low recovery of the product after distillation.
| Possible Cause | Troubleshooting Step |
| Thermal Decomposition | Perform the distillation under high vacuum to lower the boiling point. Ensure the heating mantle temperature does not significantly exceed the boiling point of the product at the given pressure. A short path distillation apparatus is recommended to minimize the residence time at high temperatures. |
| Co-distillation with Impurities | If impurities have close boiling points, fractional distillation with a high-efficiency column (e.g., Vigreux or packed column) may be necessary. However, this increases the thermal stress on the product. |
| Product Loss in the Distillation Residue | High-boiling impurities can form a viscous residue, trapping the product. Consider a pre-purification step like filtration through a plug of silica gel to remove polar, high-boiling impurities before distillation. |
Quantitative Data for Distillation
| Compound | Boiling Point (°C) | Notes |
| This compound | ~175-177 (at atmospheric pressure, estimated) | The related 2-cyanoethyltrichlorosilane has a boiling point of 109°C at 30 mm Hg. |
| Hexamethyldisiloxane | 101 | A common siloxane impurity. |
| Acrylonitrile | 77 | Unreacted starting material. |
Experimental Protocol: Vacuum Distillation
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Preparation: Ensure all glassware is thoroughly dried in an oven and assembled while hot under a stream of inert gas (e.g., nitrogen or argon) to prevent moisture contamination.
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Setup: Use a short path distillation apparatus. Connect the receiving flask to a cold trap cooled with dry ice/acetone or liquid nitrogen before the vacuum pump.
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Distillation: Begin stirring the crude product and slowly apply vacuum. Once the desired pressure is reached, gradually heat the distillation flask.
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Collection: Collect the fraction corresponding to the boiling point of this compound at the working pressure.
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Storage: Store the purified product under an inert atmosphere and in a tightly sealed container to prevent hydrolysis.
Logical Workflow for Distillation Troubleshooting
Caption: Troubleshooting logic for low recovery in the distillation of this compound.
Purification by Flash Chromatography
Flash chromatography is a viable alternative to distillation, particularly for removing non-volatile or highly polar impurities.
Problem 2: Poor separation or product degradation on the column.
| Possible Cause | Troubleshooting Step |
| Hydrolysis on Silica Gel | The slightly acidic nature of standard silica gel can cause hydrolysis of the trimethylsilyl group. Use silica gel that has been neutralized by washing with a solution of triethylamine in the eluent, followed by flushing with the eluent. Alternatively, use a less acidic stationary phase like alumina. |
| Irreversible Adsorption | The polar cyano group can lead to strong interactions with the stationary phase, causing tailing or irreversible adsorption. A gradual increase in the polarity of the eluent (gradient elution) may be necessary. Adding a small amount of a polar modifier like triethylamine to the eluent can also help. |
| Co-elution of Impurities | If impurities have similar polarity to the product, optimize the solvent system using thin-layer chromatography (TLC) before scaling up to flash chromatography. A less polar solvent system will generally provide better separation. |
Experimental Protocol: Flash Chromatography
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Stationary Phase Preparation: If using silica gel, consider pre-treating it by slurrying with the initial eluent containing 0.1-1% triethylamine to neutralize acidic sites.
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Column Packing: Pack the column with the prepared stationary phase.
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Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a non-polar solvent like hexane. Adsorbing the crude product onto a small amount of silica gel and loading it as a dry powder onto the column can improve resolution.
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Elution: Start with a non-polar eluent (e.g., hexane) and gradually increase the polarity by adding a more polar solvent (e.g., ethyl acetate or dichloromethane).
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Fraction Collection: Collect fractions and analyze them by TLC or GC to identify those containing the pure product.
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Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure, avoiding excessive heat.
Workflow for Flash Chromatography Purification
Caption: A typical workflow for the purification of this compound using flash chromatography.
stability of 2-Cyanoethyltrimethylsilane under acidic or basic conditions
This technical support center provides troubleshooting guides and frequently asked questions regarding the stability of 2-Cyanoethyltrimethylsilane under various experimental conditions. This information is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that influence the stability of this compound?
A1: The stability of this compound is primarily influenced by the pH of the solution. It is generally less stable under basic conditions compared to acidic or neutral conditions. Temperature is another critical factor; higher temperatures will accelerate degradation, especially in basic solutions.
Q2: How does this compound behave under basic conditions?
A2: Under basic conditions, this compound is susceptible to a β-elimination reaction. This process cleaves the molecule, leading to the formation of acrylonitrile and a trimethylsilanolate salt. This reaction is often intentionally utilized in applications like oligonucleotide synthesis for the removal of the 2-cyanoethyl protecting group from phosphate backbones.[1][2][3][4]
Q3: What are the common bases used to intentionally cleave this compound?
A3: A variety of bases can be used to induce the β-elimination of the 2-cyanoethyl group. These include concentrated ammonium hydroxide, 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU), diethylamine, triethylamine, and potassium carbonate in methanol.[1][2][5][6]
Q4: What is the stability of this compound under acidic conditions?
A4: While less reactive than in basic media, this compound can still undergo degradation under strongly acidic conditions. The cyano group's nitrogen can be protonated, which increases the electrophilicity of the nitrile carbon, making it more susceptible to nucleophilic attack, potentially by water, leading to hydrolysis.[7] The silicon-carbon bond is generally stable but can be cleaved under harsh acidic conditions.
Q5: Are there any known side reactions to be aware of when working with this compound, particularly during its degradation?
A5: Yes, under basic conditions, the primary degradation byproduct is acrylonitrile. Acrylonitrile is a Michael acceptor and can react with nucleophiles present in the reaction mixture. For example, in oligonucleotide synthesis, it can form 2-cyanoethyl adducts with the heterocyclic bases, particularly thymine.[1]
Troubleshooting Guides
Issue 1: Incomplete reaction or low yield where this compound is a reactant.
| Possible Cause | Troubleshooting Step |
| Degradation of this compound due to basic contaminants. | Ensure all glassware is thoroughly cleaned and free of basic residues. Use freshly distilled or high-purity solvents. If possible, buffer the reaction at a neutral or slightly acidic pH. |
| Hydrolysis due to the presence of water, especially under acidic or basic conditions. | Use anhydrous solvents and perform the reaction under an inert atmosphere (e.g., nitrogen or argon). |
| Elevated reaction temperature. | If the desired reaction does not require high temperatures, consider running it at room temperature or below to minimize potential degradation of the silane. |
Issue 2: Presence of unexpected byproducts in the reaction mixture.
| Possible Cause | Troubleshooting Step |
| Formation of acrylonitrile and its adducts under basic conditions. | If basic conditions are required, consider using a milder base or a shorter reaction time. The use of scavengers for acrylonitrile, such as certain amines, has been reported in specific applications.[6] |
| Hydrolysis of the cyano group under acidic conditions. | If strong acidity is necessary, minimize reaction time and temperature. Consider alternative catalysts or reaction conditions if possible. |
| Cleavage of the trimethylsilyl group. | Avoid very strong acids or bases and high temperatures for extended periods. |
Stability Data
The following table summarizes the expected qualitative stability of this compound under different pH conditions. Please note that the half-life values are illustrative estimates based on the known reactivity of similar compounds and are intended for comparative purposes.
| Condition | pH Range | Expected Predominant Degradation Pathway | Illustrative Half-Life at 25°C | Key Considerations |
| Strongly Acidic | 1 - 3 | Hydrolysis of the cyano group | Days to Weeks | Rate is dependent on the specific acid and its concentration. |
| Weakly Acidic | 4 - 6 | Generally stable | Months to Years | Minimal degradation expected. |
| Neutral | ~7 | Generally stable | Years | Considered stable for most applications. |
| Weakly Basic | 8 - 10 | Slow β-elimination | Hours to Days | Degradation rate increases with pH. |
| Strongly Basic | 11 - 14 | Rapid β-elimination | Minutes to Hours | Rapid decomposition is expected. |
Experimental Protocols
Protocol for Assessing the Stability of this compound in a Buffered Solution
This protocol describes a general method to determine the stability of this compound at a specific pH.
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Preparation of Buffered Solutions: Prepare a series of aqueous buffer solutions at the desired pH values (e.g., pH 4, 7, and 10).
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Sample Preparation: Add a known concentration of this compound to each buffer solution in a sealed container. A co-solvent such as acetonitrile or THF may be necessary to ensure solubility.
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Incubation: Incubate the samples at a constant temperature (e.g., 25°C or 40°C).
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Time-Point Analysis: At regular time intervals (e.g., 0, 1, 2, 4, 8, 24 hours), withdraw an aliquot from each sample.
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Quenching (if necessary): Neutralize the aliquot to stop further degradation before analysis.
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Analysis: Analyze the concentration of the remaining this compound in each aliquot using a suitable analytical technique such as Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC).
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Data Analysis: Plot the concentration of this compound versus time for each pH value. From this data, the degradation kinetics (e.g., first-order, second-order) and the half-life can be determined.
Visualizations
References
- 1. In vitro stability study of organosilane self-assemble monolayers and multilayers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pure.york.ac.uk [pure.york.ac.uk]
- 3. Quantitative Characterization of Organosilane Monolayers by Oxidative Dissociation of Monolayer Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 4. philadelphia.edu.jo [philadelphia.edu.jo]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Kinetics of Alkoxysilanes and Organoalkoxysilanes Polymerization: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Reproducibility and stability of silane layers in nanoconfined electrochemical systems - Physical Chemistry Chemical Physics (RSC Publishing) DOI:10.1039/D4CP01181C [pubs.rsc.org]
methods for removing excess 2-Cyanoethyltrimethylsilane post-reaction
Topic: Methods for Removing Excess 2-Cyanoethyltrimethylsilane
Welcome to the technical support center for post-reaction purification. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in effectively removing excess this compound from their reaction mixtures.
Frequently Asked Questions (FAQs)
Q1: What are the key challenges in removing excess this compound?
A1: The primary challenge stems from the high reactivity of this compound with water. Standard aqueous work-up procedures can lead to the formation of silanol byproducts and may be vigorous. Additionally, its boiling point (114-117 °C) is in a range that can make complete removal by simple evaporation difficult without affecting thermally sensitive products.
Q2: Can I use a standard aqueous work-up to remove this compound?
A2: It is not recommended to directly quench the reaction mixture with water if a large excess of this compound is present. The reaction with water can be exothermic and lead to the formation of trimethylsilanol, which may complicate purification. A preliminary quenching step with a less reactive protic source or a non-aqueous work-up is preferable.
Q3: What are the most common methods for removing excess this compound?
A3: The most effective methods involve one or a combination of the following techniques:
-
Quenching: Reacting the excess silylating reagent with a suitable quenching agent before aqueous work-up.
-
Distillation/Evaporation: Removing the volatile reagent under reduced pressure.
-
Non-Aqueous Work-up: Using organic solvents for extraction and washing to avoid hydrolysis.
-
Chromatography: Separating the desired product from the reagent and its byproducts using column chromatography.
Q4: How can I monitor the removal of this compound?
A4: The progress of the removal can be monitored by techniques such as Thin Layer Chromatography (TLC), Gas Chromatography (GC), or Nuclear Magnetic Resonance (NMR) spectroscopy. For example, in ¹H NMR, the disappearance of the characteristic signals for the trimethylsilyl group (around 0 ppm) would indicate its removal.
Troubleshooting Guides
Issue 1: Emulsion formation during aqueous work-up after quenching.
| Potential Cause | Troubleshooting Step |
| Formation of fine silica-based precipitates. | Add a small amount of a brine solution (saturated aqueous NaCl) to break the emulsion. |
| High concentration of byproducts. | Dilute the reaction mixture with a suitable organic solvent before washing. |
| Vigorous shaking. | Gently invert the separatory funnel instead of vigorous shaking. |
Issue 2: Incomplete removal of this compound by evaporation.
| Potential Cause | Troubleshooting Step |
| Co-evaporation with the desired product. | Use a high-vacuum pump and carefully control the temperature of the water bath. |
| Product is also volatile. | Consider azeotropic distillation with a suitable solvent like toluene to facilitate removal at a lower temperature. |
| High boiling point of the product. | If the product is a high-boiling oil or solid, trituration with a non-polar solvent like hexane can help remove residual reagent. |
Issue 3: Product degradation on silica gel during chromatography.
| Potential Cause | Troubleshooting Step |
| Acidity of standard silica gel. | Use deactivated silica gel (e.g., by adding 1-2% triethylamine to the eluent) to prevent hydrolysis of silyl groups on your product. |
| Product instability. | Consider using a less acidic stationary phase, such as alumina (neutral or basic). |
| Prolonged contact time with silica. | Perform flash chromatography for rapid separation. |
Experimental Protocols
Protocol 1: Quenching followed by Aqueous Work-up
-
Cool the reaction mixture: Cool the reaction vessel to 0 °C in an ice bath.
-
Quenching: Slowly add a quenching agent, such as methanol or isopropanol, to the stirred reaction mixture. The amount should be stoichiometric to the excess this compound.
-
Stir: Allow the mixture to stir at 0 °C for 30 minutes and then warm to room temperature.
-
Aqueous Wash: Transfer the mixture to a separatory funnel and wash with a saturated aqueous solution of sodium bicarbonate, followed by brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
Protocol 2: Non-Aqueous Work-up
-
Solvent Removal: Concentrate the reaction mixture under reduced pressure to remove the bulk of the volatile solvent and some of the excess this compound.
-
Trituration/Precipitation: Add a non-polar solvent in which the product is insoluble but the reagent is soluble (e.g., hexane, pentane). The product may precipitate or can be solidified by trituration.
-
Filtration: Collect the solid product by filtration and wash with the cold non-polar solvent.
-
Drying: Dry the product under high vacuum.
Protocol 3: Purification by Column Chromatography
-
Sample Preparation: Concentrate the crude reaction mixture and dissolve it in a minimal amount of a suitable solvent (e.g., dichloromethane or the initial mobile phase).
-
Column Packing: Pack a column with silica gel or another appropriate stationary phase using the desired eluent system. For sensitive compounds, consider deactivating the silica gel.
-
Loading and Elution: Load the sample onto the column and elute with a solvent system of increasing polarity (e.g., a gradient of ethyl acetate in hexane).
-
Fraction Collection: Collect fractions and analyze them by TLC to identify those containing the pure product.
-
Concentration: Combine the pure fractions and remove the solvent under reduced pressure.
Data Presentation
| Method | Principle | Typical Efficiency | Considerations |
| Quenching & Aqueous Wash | Conversion to less reactive species followed by extraction. | High | Potential for emulsion formation. Not suitable for water-sensitive products. |
| Distillation/Evaporation | Removal of volatile components based on boiling point differences. | Moderate to High | Requires a significant boiling point difference between the reagent and the product. |
| Non-Aqueous Work-up | Exploits solubility differences in organic solvents. | Moderate to High | Product must be a solid or have low solubility in the chosen solvent. |
| Column Chromatography | Separation based on differential adsorption on a stationary phase. | Very High | Can be time-consuming and may lead to product loss on the column. |
Visualizations
Caption: Workflow for removing excess this compound via quenching.
Caption: Workflow for a non-aqueous work-up procedure.
Caption: Workflow for purification by column chromatography.
strategies for scaling up 2-Cyanoethyltrimethylsilane reactions from lab to pilot plant
This technical support center provides guidance for researchers, scientists, and drug development professionals on scaling up the synthesis of 2-Cyanoethyltrimethylsilane from the laboratory to a pilot plant. The information is presented in a question-and-answer format to address specific challenges you may encounter.
Frequently Asked Questions (FAQs)
Q1: What are the primary synthesis routes for this compound suitable for scale-up?
There are two main synthetic routes for producing this compound:
-
Hydrosilylation of Acrylonitrile: This method involves the addition of a silicon-hydride bond across the carbon-carbon double bond of acrylonitrile. It is often catalyzed by transition metal complexes, such as Karstedt's catalyst (a platinum(0) complex).[1]
-
Nucleophilic Silylation of Acrylonitrile: This approach uses a nucleophilic silicon species that reacts with acrylonitrile. This is often the preferred industrial method due to its high efficiency and scalability.[1]
Q2: What are the key factors that influence the yield and purity of this compound during scale-up?
Several factors can significantly impact the success of your scale-up:
-
Reagent Purity: The purity of your starting materials, particularly the trimethylsilane and acrylonitrile, is crucial. Impurities can lead to side reactions, reducing yield and complicating purification.[1]
-
Reaction Temperature: Temperature control is critical. Excessively high temperatures can promote the decomposition of reactants and products, while low temperatures may lead to slow reaction kinetics.[1]
-
Catalyst Selection and Loading: The choice of catalyst and its concentration are key parameters. For hydrosilylation, ensuring the catalyst is active and used at an optimal loading is essential for efficient conversion.
-
Mixing and Mass Transfer: As the reaction volume increases, ensuring efficient mixing becomes more challenging. Poor mixing can lead to localized "hot spots" or concentration gradients, resulting in side reactions and reduced yields.
-
Moisture Control: Silanes are sensitive to moisture, which can lead to the formation of siloxanes as byproducts.[1] Maintaining an inert atmosphere (e.g., nitrogen or argon) and using dry solvents and reagents are critical.
Troubleshooting Guide
Problem 1: Low Yield of this compound
| Potential Cause | Suggested Action |
| Catalyst Inactivity | - Ensure the catalyst has been stored correctly and has not degraded. - Consider a higher catalyst loading, but be mindful of potential side reactions. - For hydrosilylation, verify the purity and activity of the platinum catalyst. |
| Poor Mixing | - Increase the agitation speed in the reactor. - Evaluate the impeller design and reactor geometry to ensure adequate mixing for the increased volume. |
| Incorrect Reaction Temperature | - Optimize the reaction temperature at the laboratory scale before moving to the pilot plant. - Ensure the pilot plant reactor's heating and cooling systems can maintain the desired temperature profile. |
| Incomplete Reaction | - Monitor the reaction progress using an appropriate analytical technique (e.g., GC, NMR). - Consider extending the reaction time if the conversion is slow. |
| Side Reactions | - Analyze the crude product to identify major byproducts. - Adjust reaction conditions (e.g., temperature, catalyst loading) to minimize the formation of these impurities. |
Problem 2: High Levels of Impurities
| Potential Impurity | Likely Cause | Mitigation Strategy |
| Siloxanes | Reaction with moisture.[1] | - Use dry solvents and reagents. - Purge the reactor with an inert gas (e.g., nitrogen, argon) before and during the reaction. |
| Acrylonitrile Oligomers | Base-catalyzed polymerization of acrylonitrile. | - Optimize the amount of base catalyst used. - Control the reaction temperature to prevent runaway polymerization. |
| Isomers of this compound | Side reactions during hydrosilylation. | - Optimize the catalyst and reaction conditions to favor the desired isomer. |
| Unreacted Starting Materials | Incomplete reaction. | - Increase reaction time or temperature as appropriate. - Ensure proper stoichiometry of reactants. |
Experimental Protocols
Pilot Plant Scale Synthesis of this compound via Hydrosilylation
Materials and Equipment:
-
Glass-lined or stainless steel reactor (50-100 L) equipped with a mechanical stirrer, thermocouple, condenser, and nitrogen inlet/outlet.
-
Acrylonitrile (dried over molecular sieves)
-
Trimethylsilane
-
Karstedt's catalyst
-
Anhydrous toluene (solvent)
Procedure:
-
Reactor Preparation: Ensure the reactor is clean, dry, and purged with nitrogen to establish an inert atmosphere.
-
Solvent and Reactant Charging: Charge the reactor with anhydrous toluene. Add the desired amount of acrylonitrile to the solvent and stir to ensure a homogeneous solution.
-
Catalyst Addition: Under a nitrogen counter-flow, add Karstedt's catalyst to the reactor. The typical catalyst loading is in the range of 10-50 ppm of platinum.
-
Trimethylsilane Addition: Begin the controlled addition of trimethylsilane to the reactor. This addition should be done at a rate that allows for effective temperature management, as the reaction is exothermic. Maintain the reaction temperature within the predetermined optimal range (typically 50-80 °C).
-
Reaction Monitoring: Monitor the reaction progress by taking samples periodically and analyzing them by Gas Chromatography (GC) to determine the conversion of starting materials and the formation of the product.
-
Reaction Quench (if necessary): Once the reaction is complete, it can be quenched by cooling and, if required, by adding a catalyst deactivator.
-
Work-up and Purification: The crude product is typically purified by fractional distillation under reduced pressure to remove the solvent and any unreacted starting materials or byproducts.
Data Presentation
Table 1: Comparison of Laboratory vs. Pilot Plant Reaction Parameters
| Parameter | Laboratory Scale (1 L) | Pilot Plant Scale (100 L) |
| Acrylonitrile | 1.0 mol | 100 mol |
| Trimethylsilane | 1.1 mol | 110 mol |
| Solvent (Toluene) | 500 mL | 50 L |
| Catalyst (Karstedt's) | 20 ppm Pt | 20 ppm Pt |
| Temperature | 60 °C | 60-65 °C (due to exotherm) |
| Reaction Time | 4 hours | 6-8 hours |
| Typical Yield | 85-90% | 80-85% |
Table 2: Common Impurities and their Acceptable Limits
| Impurity | Typical Limit in Final Product |
| Siloxanes | < 0.5% |
| Acrylonitrile Oligomers | < 0.1% |
| Unreacted Acrylonitrile | < 0.1% |
| Unreacted Trimethylsilane | < 0.1% |
Visualizations
Caption: Experimental workflow for the pilot plant synthesis of this compound.
Caption: Troubleshooting decision tree for scaling up this compound synthesis.
References
Validation & Comparative
A Comparative Guide to Cyanoethylation Reagents: 2-Cyanoethyltrimethylsilane vs. Alternatives
In the realm of synthetic chemistry, particularly in the protection of functional groups during multi-step syntheses like oligonucleotide synthesis, the choice of a cyanoethylation reagent is critical. This guide provides an objective comparison of 2-Cyanoethyltrimethylsilane against other commonly used cyanoethylation reagents, supported by experimental data, to aid researchers in selecting the most suitable reagent for their specific applications.
Overview of Cyanoethylation and Its Reagents
Cyanoethylation is a crucial chemical modification that introduces a 2-cyanoethyl group (-CH2CH2CN) onto a nucleophilic atom, such as oxygen, nitrogen, or sulfur. This process is widely employed to protect hydroxyl groups in nucleosides during solid-phase oligonucleotide synthesis. The 2-cyanoethyl group is favored due to its stability under various reaction conditions and its facile removal under mild basic conditions.
Several reagents have been developed for cyanoethylation, each with its own set of advantages and disadvantages. This guide focuses on a comparative analysis of:
-
This compound (CETMS)
-
Acrylonitrile
-
2-Cyanoethyl N,N-diisopropylchlorophosphoramidite (used in phosphoramidite chemistry for oligonucleotide synthesis)
Comparative Performance of Cyanoethylation Reagents
The selection of a cyanoethylation reagent is often dictated by factors such as reaction efficiency, substrate scope, ease of handling, and safety. Below is a detailed comparison of the aforementioned reagents.
Reaction Efficiency and Yields
The efficiency of a cyanoethylation reaction is paramount, especially in multi-step syntheses where high yields are essential.
Table 1: Comparison of Cyanoethylation Reagent Performance
| Feature | This compound (CETMS) | Acrylonitrile | 2-Cyanoethyl N,N-diisopropylchlorophosphoramidite |
| Typical Yields | Generally high, often >90% | Variable, can be high but prone to side reactions | High, standard for oligonucleotide synthesis |
| Reaction Conditions | Mild, often catalyzed by fluoride ions | Base-catalyzed, can be harsh | Requires activation (e.g., with tetrazole) |
| Substrate Scope | Broad for alcohols and phenols | Broad for nucleophiles (alcohols, amines, thiols)[1] | Specific for phosphitylation of hydroxyl groups[2] |
| Key Advantages | High selectivity, fewer byproducts | Low cost, readily available | High efficiency and selectivity in phosphoramidite chemistry |
| Key Disadvantages | Higher cost | Potential for Michael addition side reactions and polymerization.[3] Toxicity and carcinogenicity.[4][5] | Moisture sensitive, requires inert atmosphere[2][6] |
Safety and Handling
-
This compound (CETMS): Generally considered less hazardous than acrylonitrile. It is a flammable liquid and should be handled in a well-ventilated fume hood.
-
Acrylonitrile: A highly flammable, volatile, and toxic liquid. It is a known carcinogen and requires strict handling procedures, including the use of personal protective equipment and a fume hood.[4][5]
-
2-Cyanoethyl N,N-diisopropylchlorophosphoramidite: Moisture-sensitive and corrosive.[2][6] It should be handled under an inert atmosphere (e.g., argon or nitrogen) to prevent degradation.
Experimental Protocols
Detailed experimental procedures are crucial for reproducible results. Below are representative protocols for cyanoethylation using the discussed reagents.
Cyanoethylation of an Alcohol using this compound (CETMS)
Objective: To protect a primary alcohol with a 2-cyanoethyl group.
Materials:
-
Substrate (primary alcohol)
-
This compound (CETMS)
-
Tetrabutylammonium fluoride (TBAF) solution (1 M in THF)
-
Anhydrous tetrahydrofuran (THF)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
Silica gel for column chromatography
Procedure:
-
Dissolve the alcohol (1.0 eq) in anhydrous THF in a round-bottom flask under an inert atmosphere.
-
Add CETMS (1.5 eq) to the solution.
-
Add TBAF solution (0.1 eq) dropwise to the reaction mixture at room temperature.
-
Stir the reaction mixture at room temperature and monitor the progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by adding saturated aqueous sodium bicarbonate solution.
-
Extract the product with dichloromethane (3 x 20 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Filter the mixture and concentrate the solvent under reduced pressure.
-
Purify the crude product by silica gel column chromatography to obtain the desired 2-cyanoethyl ether.
Cyanoethylation of a Thiol using Acrylonitrile
Objective: To perform a Michael addition of a thiol to acrylonitrile.
Materials:
-
Substrate (thiol)
-
Acrylonitrile
-
Triethylamine (TEA)
-
Methanol
-
Diethyl ether
-
Hexane
Procedure:
-
Dissolve the thiol (1.0 eq) in methanol in a round-bottom flask.
-
Add triethylamine (1.2 eq) to the solution.
-
Cool the mixture to 0 °C in an ice bath.
-
Add acrylonitrile (1.1 eq) dropwise to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by TLC.
-
Upon completion, remove the solvent under reduced pressure.
-
Dissolve the residue in diethyl ether and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate.
-
Filter and concentrate the solvent to yield the crude product.
-
Purify by column chromatography or recrystallization if necessary.
Mechanistic and Workflow Diagrams
Visualizing the reaction mechanisms and experimental workflows can provide a clearer understanding of the processes involved.
General Mechanism of Base-Catalyzed Cyanoethylation
This diagram illustrates the Michael addition mechanism typical for acrylonitrile-based cyanoethylation.
Caption: Base-catalyzed cyanoethylation mechanism.
Experimental Workflow for Cyanoethylation and Purification
This diagram outlines the typical laboratory workflow for performing a cyanoethylation reaction followed by product isolation and purification.
Caption: Standard laboratory workflow for cyanoethylation.
Conclusion
The choice between this compound, acrylonitrile, and other specialized reagents like 2-cyanoethyl N,N-diisopropylchlorophosphoramidite depends heavily on the specific requirements of the synthesis.
-
This compound is an excellent choice for applications demanding high selectivity and mild reaction conditions, despite its higher cost.
-
Acrylonitrile remains a widely used, cost-effective reagent, but its use is tempered by safety concerns and the potential for side reactions.
-
2-Cyanoethyl N,N-diisopropylchlorophosphoramidite is the reagent of choice for the highly specialized and critical application of oligonucleotide synthesis, where its efficiency and integration into the phosphoramidite cycle are unparalleled.
Researchers should carefully weigh the factors of yield, selectivity, cost, and safety when selecting the most appropriate cyanoethylation reagent for their work.
References
- 1. Cyanoethylation - Wikipedia [en.wikipedia.org]
- 2. 2-Cyanoethyl N,N-diisopropylchlorophosphoramidite|lookchem [lookchem.com]
- 3. glenresearch.com [glenresearch.com]
- 4. Nucleic Bases Alkylation with Acrylonitrile and Cyanoethylene Oxide: A Computational Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. In vitro alkylation of calf thymus DNA by acrylonitrile. Isolation of cyanoethyl-adducts of guanine and thymine and carboxyethyl-adducts of adenine and cytosine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. 2-cyanoethyl N,n-diisopropylchlorophosphoramidite, 97% 1 g | Buy Online | Thermo Scientific Acros | Fisher Scientific [fishersci.fi]
Comparative Reactivity Analysis: 2-Cyanoethyltrimethylsilane vs. Acrylonitrile
A comprehensive guide for researchers, scientists, and drug development professionals on the relative reactivity of 2-Cyanoethyltrimethylsilane and Acrylonitrile in key organic transformations. This report details their performance in Michael additions and cycloaddition reactions, supported by experimental data and protocols.
In the landscape of synthetic chemistry, the selection of appropriate reagents is paramount to achieving desired molecular architectures with high efficiency and selectivity. Both this compound and its structural precursor, acrylonitrile, serve as versatile building blocks, yet their reactivity profiles exhibit notable differences primarily influenced by the presence of the bulky and electronically distinct trimethylsilyl group. This guide provides an objective comparison of their reactivity, supported by experimental findings, to aid researchers in making informed decisions for their synthetic strategies.
Executive Summary
Acrylonitrile is a highly reactive and widely utilized Michael acceptor and dienophile due to the strong electron-withdrawing nature of the nitrile group, which activates the adjacent vinyl system. In contrast, this compound, while also possessing a reactive nitrile functionality, demonstrates moderated reactivity in conjugate additions and cycloadditions. The presence of the trimethylsilyl (TMS) group at the β-position introduces steric hindrance and alters the electronic properties of the molecule, leading to different outcomes in terms of reaction rates and yields. This guide will delve into a comparative analysis of their performance in Michael additions and Diels-Alder cycloadditions, providing quantitative data and detailed experimental protocols.
I. Michael Addition Reactions
The Michael addition, a cornerstone of carbon-carbon bond formation, involves the conjugate addition of a nucleophile to an α,β-unsaturated carbonyl compound or its analogues. Acrylonitrile is a classic Michael acceptor, readily reacting with a wide range of nucleophiles.
Comparative Data for Michael Addition
| Nucleophile | Michael Acceptor | Catalyst/Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Phenylacetonitrile | Acrylonitrile | t-BuOK / Solvent | Room Temp | 2 | 71 | [1] |
| Methanol | Acrylonitrile | 10% K2CO3/ZSM-5 | 65 | 5 | 98.3 |
Discussion of Reactivity
The high reactivity of acrylonitrile as a Michael acceptor can be attributed to the potent electron-withdrawing effect of the cyano group, which polarizes the carbon-carbon double bond, making the β-carbon highly electrophilic. The trimethylsilyl group in this compound, while primarily electron-donating through hyperconjugation, can also stabilize an adjacent carbanion. However, its significant steric bulk likely hinders the approach of nucleophiles to the β-carbon, reducing its reactivity as a Michael acceptor compared to the sterically unencumbered acrylonitrile.
Experimental Protocol: Michael Addition of Phenylacetonitrile to Acrylonitrile[1]
To a solution of phenylacetonitrile (0.4 mmol) and acrylonitrile (0.84 mmol) in a suitable solvent (3 mL), potassium tert-butoxide (t-BuOK, 1.2 mmol) is added. The reaction mixture is stirred at room temperature for 2 hours. Upon completion, the reaction is worked up to isolate the product.
II. Cycloaddition Reactions
The Diels-Alder reaction, a [4+2] cycloaddition, is a powerful tool for the construction of six-membered rings. The reactivity of the dienophile is crucial for the success of this reaction.
Comparative Data for Diels-Alder Reactions
| Diene | Dienophile | Conditions | Product | Yield (%) | Reference |
| 1,3-Butadiene | Acrylonitrile | Thermal | 4-Cyanocyclohexene | High | |
| Various Dienes | This compound | Data not available | Expected Cycloadduct | N/A |
Specific examples of this compound participating as a dienophile in Diels-Alder reactions with quantitative yield data were not found in the surveyed literature, indicating it is not a commonly employed dienophile for this reaction.
Discussion of Reactivity
Acrylonitrile is a good dienophile in Diels-Alder reactions due to its electron-deficient double bond, a consequence of the electron-withdrawing cyano group. This electronic characteristic leads to a favorable interaction with the Highest Occupied Molecular Orbital (HOMO) of the diene. In the case of this compound, the steric hindrance imposed by the trimethylsilyl group at the β-position would be expected to significantly decrease its reactivity as a dienophile. The bulky TMS group can sterically clash with the diene in the transition state, raising the activation energy of the reaction. While the nitrile group remains electron-withdrawing, the steric impediment appears to be the dominant factor limiting its participation in Diels-Alder reactions.
III. Signaling Pathways and Logical Relationships
The comparative reactivity of these two molecules can be understood through the lens of their structural and electronic properties. The following diagram illustrates the key factors influencing their reactivity.
Figure 1. Logical relationship between the structural properties of Acrylonitrile and this compound and their resulting chemical reactivity.
IV. Experimental Workflows
The synthesis of this compound itself originates from acrylonitrile, highlighting the fundamental role of acrylonitrile as a primary building block.
Figure 2. Simplified workflow for the synthesis of this compound from Acrylonitrile.
Conclusion
This comparative guide demonstrates that while this compound and acrylonitrile share a common cyanoethyl scaffold, their reactivity profiles are significantly different. Acrylonitrile stands out as a highly reactive and versatile substrate for both Michael additions and Diels-Alder reactions, driven by the electronic activation of its double bond and minimal steric hindrance. In contrast, the presence of the bulky trimethylsilyl group in this compound appears to be the dominating factor that diminishes its efficacy in these transformations due to steric impediment.
For researchers and professionals in drug development and synthetic chemistry, this analysis underscores the importance of considering both electronic and steric effects when selecting reagents. Acrylonitrile remains the superior choice for applications requiring high reactivity in conjugate additions and cycloadditions. This compound, while less reactive in these specific contexts, may offer advantages in other synthetic transformations where the properties of the trimethylsilyl group can be strategically exploited. Further research into the reactivity of this compound under various conditions is warranted to fully explore its synthetic potential.
References
A Comparative Guide to Analytical Techniques for Purity Assessment of 2-Cyanoethyltrimethylsilane
For Researchers, Scientists, and Drug Development Professionals
The purity of chemical reagents is paramount in research and development, particularly in the pharmaceutical industry where impurities can impact efficacy, safety, and regulatory compliance. 2-Cyanoethyltrimethylsilane is a versatile reagent used in various chemical syntheses, and ensuring its purity is critical for reproducible and reliable results. This guide provides a comparative overview of three common analytical techniques for the purity assessment of this compound: Gas Chromatography with Flame Ionization Detection (GC-FID), Quantitative Nuclear Magnetic Resonance Spectroscopy (qNMR), and Fourier-Transform Infrared Spectroscopy (FTIR).
At a Glance: Comparison of Analytical Techniques
| Parameter | Gas Chromatography-Flame Ionization Detection (GC-FID) | Quantitative Nuclear Magnetic Resonance (qNMR) | Fourier-Transform Infrared Spectroscopy (FTIR) |
| Principle | Separation based on volatility and interaction with a stationary phase, followed by detection of combustible analytes. | Absorption of radiofrequency waves by atomic nuclei in a magnetic field, with signal intensity proportional to the number of nuclei. | Absorption of infrared radiation by molecular vibrations, providing a chemical fingerprint. |
| Primary Use | Quantitative analysis of volatile and semi-volatile impurities. | Absolute and relative quantification of the main component and impurities with known structures. | Rapid identification of functional groups and detection of gross impurities. |
| Limit of Detection (LOD) | ~1-10 ppm for typical impurities.[1][2] | ~0.05-0.1 mol% | ~0.1-1% |
| Limit of Quantification (LOQ) | ~5-50 ppm for typical impurities.[3][4] | ~0.1-0.5 mol% | ~0.5-2% |
| Precision (%RSD) | < 2%[1] | < 1%[5] | Not typically used for precise quantification. |
| Accuracy | High, dependent on calibration standards. | Very high, as it can be a primary ratio method.[5][6][7] | Qualitative, not typically used for accurate quantification. |
| Sample Throughput | Moderate to High | Low to Moderate | High |
| Cost (Instrument) | Moderate | High | Low to Moderate |
| Key Advantages | High sensitivity for volatile impurities, well-established methods.[8] | High precision and accuracy, provides structural information, can be used without a specific reference standard for the analyte.[9][10][11] | Fast, non-destructive, easy to use, good for screening.[12] |
| Key Limitations | Requires volatile and thermally stable analytes, potential for co-elution.[8] | Lower sensitivity than GC for trace impurities, requires more expensive instrumentation. | Not suitable for quantifying minor components or distinguishing between structurally similar compounds. |
Experimental Protocols
Gas Chromatography-Flame Ionization Detection (GC-FID)
GC-FID is a robust and widely used technique for purity assessment of volatile compounds like this compound. It separates components of a mixture based on their boiling points and interactions with the stationary phase of the column, and the FID provides a response proportional to the mass of carbon-containing analytes.
Methodology:
-
Sample Preparation:
-
Accurately weigh approximately 100 mg of this compound into a 10 mL volumetric flask.
-
Dissolve and dilute to volume with a suitable solvent such as heptane or dichloromethane.
-
Prepare a series of calibration standards of this compound and any known potential impurities in the same solvent.
-
-
Instrumentation and Conditions: [1][13][14]
-
Gas Chromatograph: Agilent 7890 GC system or equivalent.
-
Injector: Split/splitless inlet, with a split ratio of 50:1.
-
Injection Volume: 1 µL.
-
Inlet Temperature: 250 °C.
-
Column: HP-5 (or equivalent 5% phenyl-methylpolysiloxane), 30 m x 0.25 mm ID, 0.25 µm film thickness.
-
Carrier Gas: Helium or Hydrogen at a constant flow rate of 1.0 mL/min.
-
Oven Temperature Program:
-
Initial temperature: 50 °C, hold for 2 minutes.
-
Ramp: 10 °C/min to 250 °C.
-
Hold: 5 minutes at 250 °C.
-
-
Detector: Flame Ionization Detector (FID).
-
Detector Temperature: 300 °C.
-
Makeup Gas: Nitrogen.
-
-
Data Analysis:
-
Identify the peak corresponding to this compound based on its retention time from the analysis of a reference standard.
-
Identify and quantify impurity peaks by comparing their retention times and response factors to those of known impurity standards.
-
Calculate the purity of this compound using the area percent method, or more accurately, by using an internal or external standard method.
-
Quantitative Nuclear Magnetic Resonance Spectroscopy (qNMR)
Quantitative ¹H NMR is a primary analytical method that can provide a highly accurate and precise determination of purity without the need for a reference standard of the analyte itself. The signal intensity in an NMR spectrum is directly proportional to the number of protons giving rise to the signal.
-
Sample Preparation:
-
Accurately weigh (to 0.01 mg) approximately 10 mg of this compound into an NMR tube.
-
Accurately weigh (to 0.01 mg) a known amount (e.g., 5 mg) of a certified internal standard (e.g., maleic acid, dimethyl sulfone) into the same NMR tube. The internal standard should have a simple spectrum with at least one signal that does not overlap with the analyte or impurity signals.
-
Add a suitable deuterated solvent (e.g., 0.75 mL of chloroform-d or acetone-d6) to dissolve both the sample and the internal standard completely.
-
-
Instrumentation and Data Acquisition: [9][10]
-
NMR Spectrometer: 400 MHz or higher field spectrometer.
-
Probe: Standard 5 mm probe.
-
Temperature: Maintain a constant temperature (e.g., 298 K).
-
Pulse Sequence: A standard 90° pulse sequence.
-
Relaxation Delay (d1): Set to at least 5 times the longest T1 relaxation time of the signals of interest for both the analyte and the internal standard (typically 30-60 seconds for quantitative accuracy).
-
Number of Scans: Sufficient to achieve a signal-to-noise ratio of at least 250:1 for the signals being integrated.
-
-
Data Processing and Analysis:
-
Apply appropriate phasing and baseline correction to the spectrum.
-
Integrate a well-resolved, characteristic signal of this compound and a signal from the internal standard.
-
Calculate the purity of this compound using the following formula:
Purity (%) = (Ianalyte / Nanalyte) * (NIS / IIS) * (MWanalyte / MWIS) * (mIS / manalyte) * PIS
Where:
-
I = Integral value
-
N = Number of protons for the integrated signal
-
MW = Molecular weight
-
m = mass
-
P = Purity of the internal standard
-
subscripts "analyte" and "IS" refer to this compound and the internal standard, respectively.
-
Fourier-Transform Infrared Spectroscopy (FTIR)
FTIR spectroscopy is a rapid and non-destructive technique that provides a "fingerprint" of a molecule by measuring the absorption of infrared radiation by its chemical bonds. For purity assessment, it is primarily used to confirm the identity of the material and to detect the presence of impurities with different functional groups.
-
Sample Preparation:
-
For liquid samples like this compound, no specific preparation is usually needed.
-
-
Instrumentation and Data Acquisition:
-
FTIR Spectrometer: Bruker ALPHA II or equivalent, equipped with an Attenuated Total Reflectance (ATR) accessory.
-
Accessory: Diamond ATR is robust and suitable for a wide range of liquids.
-
Background Scan: Collect a background spectrum of the clean, empty ATR crystal.
-
Sample Scan: Place a small drop of this compound onto the ATR crystal, ensuring complete coverage.
-
Acquisition Parameters:
-
Spectral Range: 4000 - 400 cm⁻¹.
-
Resolution: 4 cm⁻¹.
-
Number of Scans: 16-32 scans are typically sufficient.
-
-
-
Data Analysis:
-
Compare the acquired spectrum of the sample to a reference spectrum of high-purity this compound.
-
Look for the presence of characteristic absorption bands for this compound, such as:
-
C≡N stretch (~2250 cm⁻¹)
-
Si-CH₃ symmetric deformation (~1250 cm⁻¹)
-
Si-C stretch (~840 and 760 cm⁻¹)
-
C-H stretches (~2960-2850 cm⁻¹)
-
-
The presence of unexpected peaks may indicate impurities. For example, a broad peak around 3300 cm⁻¹ could suggest the presence of O-H containing impurities (e.g., water or silanols).
-
Conclusion
The choice of analytical technique for the purity assessment of this compound depends on the specific requirements of the analysis.
-
GC-FID is the method of choice for routine quality control and for the quantification of volatile impurities at trace levels.
-
qNMR offers the highest accuracy and precision for determining the absolute purity of the main component and is particularly valuable for the certification of reference materials.[7][20][21]
-
FTIR is an excellent tool for rapid identity confirmation and for screening for the presence of significant impurities with distinct functional groups.
For comprehensive characterization, a combination of these techniques is often employed. For instance, FTIR can be used for initial screening, followed by GC-FID for impurity profiling and qNMR for an accurate purity assignment of the bulk material. This orthogonal approach provides a high degree of confidence in the quality of this compound, ensuring the integrity of subsequent research and development activities.
References
- 1. researchgate.net [researchgate.net]
- 2. journals.nauss.edu.sa [journals.nauss.edu.sa]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. agilent.com [agilent.com]
- 6. Determination of standard sample purity using the high-precision 1H-NMR process | Semantic Scholar [semanticscholar.org]
- 7. Collaborative Study to Validate Purity Determination by 1H Quantitative NMR Spectroscopy by Using Internal Calibration Methodology - Method validation - qNMR Exchange [qnmr.usp.org]
- 8. apps.dtic.mil [apps.dtic.mil]
- 9. Absolute Quantitative 1H NMR Spectroscopy for Compound Purity Determination - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. researchgate.net [researchgate.net]
- 12. youtube.com [youtube.com]
- 13. dea.gov [dea.gov]
- 14. agilent.com [agilent.com]
- 15. pubsapp.acs.org [pubsapp.acs.org]
- 16. drawellanalytical.com [drawellanalytical.com]
- 17. utsc.utoronto.ca [utsc.utoronto.ca]
- 18. SOP For Operation and Calibration of FTIR | Calibration of FTIR as per USP [chemicalslearning.com]
- 19. pharmabeginers.com [pharmabeginers.com]
- 20. Item - Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay - American Chemical Society - Figshare [acs.figshare.com]
- 21. researchgate.net [researchgate.net]
A Spectroscopic Guide to 2-Cyanoethyltrimethylsilane Reaction Products: A Comparative Analysis
For researchers, scientists, and professionals in drug development, the precise validation of chemical reaction products is paramount. This guide provides a comparative analysis of the spectroscopic validation of products from reactions involving 2-Cyanoethyltrimethylsilane, a versatile reagent in organic synthesis. We present a detailed examination of its performance in cyanosilylation reactions, benchmarked against the widely used alternative, Trimethylsilyl cyanide (TMSCN). This comparison is supported by experimental data, detailed protocols, and visual workflows to aid in the objective assessment of these reagents.
Performance Comparison: this compound vs. Trimethylsilyl cyanide
The cyanosilylation of carbonyl compounds is a fundamental transformation in organic chemistry, yielding valuable cyanohydrin silyl ethers. To illustrate the validation of reaction products, we compare the reaction of this compound with a model aldehyde, benzaldehyde, against the analogous reaction using TMSCN.
Hypothesized Reaction of this compound with Benzaldehyde:
This compound, in the presence of a suitable catalyst, is expected to react with benzaldehyde to form the corresponding silylated cyanohydrin.
Alternative Reaction: Trimethylsilyl cyanide (TMSCN) with Benzaldehyde:
The reaction of TMSCN with benzaldehyde is a well-documented and efficient method for the synthesis of 2-phenyl-2-((trimethylsilyl)oxy)acetonitrile.[1][2]
The following table summarizes the expected and reported quantitative data for these reactions, providing a basis for comparison.
| Feature | This compound with Benzaldehyde (Hypothesized) | Trimethylsilyl cyanide (TMSCN) with Benzaldehyde (Reported) |
| Product | 2-phenyl-2-((2-(trimethylsilyl)ethyl)oxy)acetonitrile | 2-phenyl-2-((trimethylsilyl)oxy)acetonitrile |
| Reaction Time | Potentially longer due to steric hindrance of the cyanoethyl group. | Typically rapid, often complete within 30 minutes at room temperature with a suitable catalyst.[2] |
| Yield | Expected to be moderate to high, but may be lower than TMSCN due to potential side reactions or incomplete conversion. | High to excellent yields, often exceeding 90%.[1][2] |
| Byproducts | Minimal, with the main byproduct being any unreacted starting materials. | Minimal, similar to the this compound reaction. |
| Spectroscopic Validation | Expected to show characteristic signals for the trimethylsilyl group, the ethyl bridge, the phenyl group, and the cyanohydrin moiety in NMR and IR spectra. | Well-characterized by NMR, IR, and Mass Spectrometry with extensive literature data available.[3][4] |
Spectroscopic Data Comparison
The definitive validation of reaction products relies on a thorough analysis of their spectroscopic data. Below is a comparative table of the expected and reported spectroscopic data for the products of the two reactions.
| Spectroscopic Data | Product from this compound (Expected) | Product from TMSCN (Reported) |
| ¹H NMR | Signals for the trimethylsilyl group (approx. 0.1 ppm), the ethyl bridge (two multiplets), the methine proton of the cyanohydrin (singlet), and the aromatic protons of the phenyl group. | Signals for the trimethylsilyl group (singlet, approx. 0.2 ppm), the methine proton (singlet, approx. 5.5 ppm), and the aromatic protons.[4] |
| ¹³C NMR | Resonances for the trimethylsilyl methyl groups, the carbons of the ethyl bridge, the nitrile carbon, the methine carbon, and the aromatic carbons. | Resonances for the trimethylsilyl methyl groups (approx. -0.4 ppm), the nitrile carbon (approx. 120 ppm), the methine carbon (approx. 63 ppm), and the aromatic carbons.[3] |
| IR Spectroscopy | Characteristic absorption bands for the C≡N stretch (around 2250 cm⁻¹), the C-O stretch, and Si-C vibrations. | A sharp C≡N stretching vibration around 2250 cm⁻¹, along with characteristic bands for the Si-O-C group. |
| Mass Spectrometry | The mass spectrum would show the molecular ion peak and characteristic fragmentation patterns, including the loss of the trimethylsilyl group and the cyano group. | The mass spectrum typically shows the molecular ion and a prominent peak corresponding to the loss of a methyl group from the trimethylsilyl moiety. |
Experimental Protocols
General Protocol for Catalytic Cyanosilylation of Aldehydes with TMSCN:
This protocol is representative of the methods used for the cyanosilylation of aldehydes with TMSCN and can be adapted for use with this compound.
-
To a stirred solution of the aldehyde (1.0 mmol) in a suitable anhydrous solvent (e.g., CH₂Cl₂, THF) under an inert atmosphere (e.g., nitrogen or argon), add the catalyst (e.g., a Lewis acid or base, 1-10 mol%).
-
Add trimethylsilyl cyanide (TMSCN) (1.1-1.5 mmol) dropwise at room temperature or a specified temperature.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Upon completion, quench the reaction with a suitable reagent (e.g., saturated aqueous NaHCO₃ solution).
-
Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired cyanohydrin silyl ether.[1][2]
Spectroscopic Characterization Protocol:
-
NMR Spectroscopy: Dissolve a small sample of the purified product in a deuterated solvent (e.g., CDCl₃). Record ¹H NMR, ¹³C NMR, and, if applicable, ²⁹Si NMR spectra on a high-field NMR spectrometer.[3][4]
-
IR Spectroscopy: Obtain the infrared spectrum of the neat product using a Fourier-transform infrared (FT-IR) spectrometer equipped with an attenuated total reflectance (ATR) accessory.
-
Mass Spectrometry: Analyze the product using a mass spectrometer, typically with electron ionization (EI) or electrospray ionization (ESI), to determine the molecular weight and fragmentation pattern.
Signaling Pathways and Experimental Workflows
To visualize the logical flow of the reaction and analysis process, the following diagrams are provided in the DOT language for Graphviz.
Caption: Reaction pathway for cyanosilylation.
Caption: Experimental workflow for synthesis and validation.
References
- 1. Cyanosilylation of Aldehydes Catalyzed by Ag(I)- and Cu(II)-Arylhydrazone Coordination Polymers in Conventional and in Ionic Liquid Media [mdpi.com]
- 2. Gold(III)-Catalyzed Cyanosilylation of Ketones and Aldehydes [organic-chemistry.org]
- 3. rsc.org [rsc.org]
- 4. application.wiley-vch.de [application.wiley-vch.de]
advantages and disadvantages of using 2-Cyanoethyltrimethylsilane in synthesis
For researchers, scientists, and professionals in drug development, the introduction of a cyano group is a critical transformation in the synthesis of complex organic molecules. Trimethylsilyl cyanide (TMSCN) has emerged as a widely used reagent for this purpose, offering distinct advantages over traditional cyanide sources. However, its use is not without significant drawbacks. This guide provides an objective comparison of TMSCN with other cyanating agents, supported by experimental data and detailed protocols, to aid in the selection of the most appropriate reagent for a given synthetic challenge.
It is important to note that the term "2-Cyanoethyltrimethylsilane" does not correspond to a commonly used or commercially available reagent in the scientific literature. Therefore, this guide will focus on the prevalent and well-documented cyanating agent, trimethylsilyl cyanide (TMSCN).
Advantages of Trimethylsilyl Cyanide (TMSCN)
TMSCN offers several key benefits in organic synthesis, primarily centered around its enhanced safety profile compared to hydrogen cyanide (HCN) and its versatility in a range of chemical transformations.[1]
-
Enhanced Safety: The primary advantage of TMSCN is its significantly lower volatility compared to the highly toxic and gaseous hydrogen cyanide, making it safer to handle in a laboratory setting.[1][2] This reduces the risk of inhalation exposure for researchers.
-
High Reactivity and Efficiency: TMSCN is a highly effective cyanide source for a variety of nucleophilic additions, often providing high yields of the desired products under mild reaction conditions.[1][3] Its reactions are frequently catalyzed by Lewis acids or even mild bases, allowing for efficient transformations.[1]
-
Versatility in Synthesis: TMSCN is a versatile reagent with broad applications in organic synthesis.[1][4] It is widely used in the cyanosilylation of aldehydes and ketones to form cyanohydrin trimethylsilyl ethers, which are valuable intermediates for the synthesis of α-hydroxy acids and β-amino alcohols.[1][5] It is also a key reagent in the Strecker synthesis of α-aminonitriles, precursors to amino acids.[3]
-
Dual Role as Protecting Group: The trimethylsilyl group in the product of cyanosilylation can act as a protecting group for the hydroxyl functionality of the cyanohydrin, preventing undesired side reactions in subsequent synthetic steps.[6]
Disadvantages and Hazards of Trimethylsilyl Cyanide (TMSCN)
Despite its advantages, TMSCN is a hazardous substance that requires careful handling and storage.
-
High Toxicity: TMSCN is highly toxic if swallowed, inhaled, or in contact with skin.[7][8][9] It is readily hydrolyzed by water or moisture to release highly toxic hydrogen cyanide gas.[7][10] Therefore, all manipulations must be carried out in a well-ventilated fume hood, and appropriate personal protective equipment must be worn.
-
Flammability: TMSCN is a highly flammable liquid and vapor.[7][9][11] It should be kept away from heat, sparks, open flames, and other ignition sources.
-
Moisture Sensitivity: The reagent is sensitive to moisture and reacts violently with water, liberating toxic HCN gas.[9][11] It must be stored under anhydrous conditions, typically under an inert atmosphere.[11]
-
Potential for Violent Reactions: TMSCN can react violently or explosively under certain conditions.[7]
Performance Comparison with Alternative Cyanating Agents
The choice of a cyanating agent depends on the specific reaction, substrate, and safety considerations. Here, we compare TMSCN with three common alternatives: acetone cyanohydrin, potassium ferrocyanide, and N-cyano-N-phenyl-p-toluenesulfonamide (NCTS).
| Reagent | Key Advantages | Key Disadvantages | Typical Applications |
| Trimethylsilyl Cyanide (TMSCN) | Safer than HCN, high reactivity, versatile, TMS group acts as a protecting group.[1][2][5][6] | Highly toxic, flammable, moisture-sensitive.[7][8][9][10][11] | Cyanosilylation of carbonyls, Strecker synthesis.[1][3] |
| Acetone Cyanohydrin | Less volatile than HCN, serves as an in-situ source of HCN.[12][13] | Toxic, can decompose to release HCN. | Hydrocyanation, Strecker synthesis.[12] |
| Potassium Ferrocyanide (K₄[Fe(CN)₆]) | Non-toxic, inexpensive, and easy to handle.[14][15] | Often requires harsher reaction conditions (higher temperatures) and the use of a palladium catalyst.[15][16] | Palladium-catalyzed cyanation of aryl halides.[14][15] |
| N-Cyano-N-phenyl-p-toluenesulfonamide (NCTS) | Electrophilic cyanide source, less toxic than traditional nucleophilic cyanides.[17] | May require specific catalysts (e.g., rhodium) and can be less reactive than nucleophilic sources for some substrates.[17] | Cyanation of arylboronic acids and other nucleophiles.[17] |
Table 1. Comparison of Trimethylsilyl Cyanide with Alternative Cyanating Agents.
Experimental Protocols
Cyanosilylation of Ketones with Trimethylsilyl Cyanide
This protocol describes the synthesis of cyanohydrin trimethylsilyl ethers from ketones using a vanadium-based catalyst.[18]
Materials:
-
Ketone (e.g., 2-adamantanone)
-
Trimethylsilyl cyanide (TMSCN)
-
(Et₄N)₂[VO₂(CN)₃] (catalyst, 0.2 mol%)
-
Acetonitrile (solvent)
-
Naphthalene (internal standard)
-
Pyrex-glass screw cap vial
-
Teflon-coated magnetic stir bar
Procedure:
-
To a pyrex-glass screw cap vial, add the ketone (1 mmol), (Et₄N)₂[VO₂(CN)₃] (0.2 mol%), and naphthalene (0.2 mmol) as an internal standard.
-
Add acetonitrile (1 mL) to the vial.
-
Place a Teflon-coated magnetic stir bar in the vial.
-
Initiate the reaction by adding TMSCN (1.2 mmol).
-
Stir the reaction mixture at 32 °C for 15 minutes.
-
Monitor the reaction progress by gas chromatography.
-
Upon completion, the product, the corresponding cyanohydrin trimethylsilyl ether, can be isolated by standard work-up procedures.
For 2-adamantanone, this procedure yields the corresponding cyanohydrin trimethylsilyl ether in 52% yield.[18]
| Ketone | Product | Yield (%) |
| Cyclohexanone | 1-((trimethylsilyl)oxy)cyclohexane-1-carbonitrile | 99 |
| 4-tert-Butylcyclohexanone | 4-(tert-butyl)-1-((trimethylsilyl)oxy)cyclohexane-1-carbonitrile | 99 |
| Acetophenone | 2-phenyl-2-((trimethylsilyl)oxy)propanenitrile | 95 |
Table 2. Yields for the Cyanosilylation of Various Ketones with TMSCN.[18]
Strecker Reaction with Trimethylsilyl Cyanide
This protocol outlines a Brønsted acid-catalyzed one-pot, three-component Strecker reaction of ketones, amines, and TMSCN to synthesize α-aminonitriles.[6][19]
Materials:
-
Ketone
-
Amine
-
Trimethylsilyl cyanide (TMSCN)
-
Brønsted acid catalyst (e.g., triflic acid)
-
Solvent (e.g., dichloromethane)
Procedure:
-
To a reaction vessel, add the ketone (1.0 mmol), amine (1.0 mmol), and the Brønsted acid catalyst (e.g., 10 mol%) in the chosen solvent.
-
Stir the mixture at room temperature for a short period.
-
Add TMSCN (1.1 mmol) to the reaction mixture.
-
Continue stirring at room temperature and monitor the reaction by TLC or GC.
-
Once the reaction is complete, quench the reaction with a suitable reagent (e.g., saturated sodium bicarbonate solution).
-
Extract the product with an organic solvent, dry the organic layer, and concentrate under reduced pressure.
-
The crude product can be purified by column chromatography.
This method has been shown to produce a series of α-aminonitriles in good to excellent yields (79-99%).[19]
Visualizing Reaction Pathways
To better understand the transformations involving TMSCN, the following diagrams illustrate the key reaction mechanisms.
References
- 1. nbinno.com [nbinno.com]
- 2. Direct cyanation, hydrocyanation, dicyanation and cyanofunctionalization of alkynes - RSC Advances (RSC Publishing) DOI:10.1039/D0RA01286F [pubs.rsc.org]
- 3. taylorandfrancis.com [taylorandfrancis.com]
- 4. nbinno.com [nbinno.com]
- 5. datapdf.com [datapdf.com]
- 6. researchgate.net [researchgate.net]
- 7. sdfine.com [sdfine.com]
- 8. Trimethylsilyl cyanide | C4H9NSi | CID 82115 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. lobachemie.com [lobachemie.com]
- 10. Trimethylsilyl cyanide - Wikipedia [en.wikipedia.org]
- 11. fishersci.com [fishersci.com]
- 12. Acetone Cyanohydrin as a Source of HCN in the Cu-Catalyzed Hydrocyanation of α-Aryl Diazoacetates [organic-chemistry.org]
- 13. pubs.acs.org [pubs.acs.org]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. pubs.acs.org [pubs.acs.org]
- 17. researchgate.net [researchgate.net]
- 18. Synthesis of cyanooxovanadate and cyanosilylation of ketones - RSC Advances (RSC Publishing) DOI:10.1039/D1RA05879G [pubs.rsc.org]
- 19. researchgate.net [researchgate.net]
A Comparative Guide to the Cost-Effectiveness of 2-Cyanoethyltrimethylsilane in Industrial Applications
In the landscape of industrial chemistry, particularly in the realms of pharmaceutical synthesis, polymer modification, and advanced materials science, the selection of an appropriate silylating agent is a critical decision that impacts both process efficiency and economic viability. 2-Cyanoethyltrimethylsilane, a versatile organosilicon compound, offers unique functionalities due to its cyano and trimethylsilyl groups. This guide provides a comparative analysis of the cost-effectiveness of this compound against two commonly used alternatives: Trimethylchlorosilane (TMCS) and Hexamethyldisilazane (HMDS).
This analysis is intended for researchers, scientists, and drug development professionals, offering a data-driven comparison to aid in the selection of the most suitable silylating agent for their specific applications. It is important to note that while this guide provides a comprehensive overview based on available data, a definitive cost-effectiveness analysis for a specific industrial process will necessitate in-house experimental validation and direct quotations from suppliers for bulk quantities.
Cost Comparison of Silylating Agents
The cost of raw materials is a primary driver in the economic evaluation of a chemical process. The following table summarizes the indicative pricing for Trimethylchlorosilane (TMCS) and Hexamethyldisilazane (HMDS) based on currently available market data. A direct market price for industrial quantities of this compound could not be definitively ascertained from the available information. However, its synthesis often involves the hydrosilylation of acrylonitrile, a process that can employ expensive platinum-based catalysts, potentially leading to a higher manufacturing cost compared to TMCS and HMDS.
| Silylating Agent | Chemical Formula | Molecular Weight ( g/mol ) | Indicative Price Range (USD/kg) |
| This compound | C₆H₁₃NSi | 127.26 | Price not readily available for industrial scale |
| Trimethylchlorosilane (TMCS) | C₃H₉ClSi | 108.64 | $10 - $50 |
| Hexamethyldisilazane (HMDS) | C₆H₁₉NSi₂ | 161.40 | $15 - $60 |
Note: Prices are subject to significant variation based on purity, volume, supplier, and market conditions. The provided ranges are for estimation purposes only.
Performance and Application Comparison
The performance of a silylating agent is a multifaceted consideration, encompassing reactivity, reaction byproducts, and suitability for specific applications. The following table provides a comparative overview of this compound, TMCS, and HMDS.
| Parameter | This compound | Trimethylchlorosilane (TMCS) | Hexamethyldisilazane (HMDS) |
| Primary Applications | Polymer modification, synthesis of cyano-functionalized silicones, surface modification of silica, building block in pharmaceutical and agrochemical synthesis. | General-purpose silylation of alcohols, amines, and carboxylic acids; derivatization for gas chromatography. | Silylation of alcohols, phenols, and carboxylic acids; adhesion promoter in photolithography; surface modification of silica. |
| Reactivity | Moderately reactive, allows for selective functionalization. The cyano group can participate in further reactions. | Highly reactive, often requires a base to neutralize the HCl byproduct. | Less reactive than TMCS, often requires a catalyst or higher temperatures. Can be more selective. |
| Reaction Byproducts | Typically none from the silylating agent itself in addition reactions. | Hydrogen Chloride (HCl), which is corrosive and requires neutralization. | Ammonia (NH₃), which is less corrosive than HCl but can be undesirable in some applications. |
| Reported Yields | Application-dependent. Used in the synthesis of cyano-functionalized mesoporous silica. | High yields are achievable under optimized conditions. | High silylation yields have been reported, for instance, in the silylation of dextran at 50°C.[1] |
| Handling Considerations | Moisture sensitive. | Highly moisture sensitive, corrosive. | Moisture sensitive. |
Experimental Protocols and Methodologies
The following is a generalized experimental protocol for a silylation reaction. The specific parameters would need to be optimized for the chosen silylating agent, substrate, and desired outcome.
General Protocol for Silylation:
-
Substrate Preparation: The substrate is dissolved in an appropriate anhydrous solvent under an inert atmosphere (e.g., nitrogen or argon).
-
Reagent Addition: The silylating agent is added to the substrate solution, often dropwise, at a controlled temperature. If using TMCS, a base (e.g., triethylamine or pyridine) is typically added to scavenge the HCl byproduct.
-
Reaction: The reaction mixture is stirred at a specific temperature for a predetermined duration to ensure complete conversion. Reaction progress can be monitored by techniques such as TLC, GC, or NMR.
-
Work-up: Upon completion, the reaction mixture is quenched (e.g., with water or a buffered solution). The product is then extracted with an organic solvent.
-
Purification: The extracted product is purified using techniques such as distillation, crystallization, or column chromatography to isolate the desired silylated compound.
Below is a visual representation of a typical experimental workflow for an industrial silylation process.
Logical Framework for Silylating Agent Selection
The choice of a silylating agent is a multifactorial decision. The following diagram illustrates a logical framework to guide this selection process.
References
2-Cyanoethyltrimethylsilane: A Comparative Guide for Cyanoethylation in Research and Development
For researchers, scientists, and drug development professionals, the selection of an appropriate cyanoethylating agent is a critical decision in the synthesis of novel molecular entities. This guide provides a comprehensive comparison of 2-Cyanoethyltrimethylsilane with other common cyanoethylating agents, focusing on their applications, reaction mechanisms, and performance based on available experimental data.
This compound has emerged as a reagent of interest for the introduction of the cyanoethyl group onto various nucleophiles. Its unique structural features offer potential advantages in specific synthetic contexts compared to traditional reagents like acrylonitrile. This guide aims to provide an objective comparison to aid in the selection of the most suitable reagent for a given synthetic challenge.
Comparison of Cyanoethylating Agents
The primary method for cyanoethylation is the Michael addition of a nucleophile to an electrophilic alkene. While acrylonitrile is the most common reagent for this transformation, alternatives like this compound and 3-chloropropionitrile are also employed. The choice of reagent can significantly impact reaction outcomes, including yield, selectivity, and compatibility with other functional groups.
| Reagent | General Structure | Key Advantages | Key Disadvantages |
| This compound | (CH₃)₃SiCH₂CH₂CN | Potentially milder reaction conditions, reduced polymerization. | Higher cost, lower atom economy. |
| Acrylonitrile | CH₂=CHCN | Low cost, high reactivity. | High toxicity, prone to polymerization, can require harsh conditions. |
| 3-Chloropropionitrile | ClCH₂CH₂CN | Alternative for specific applications. | Can require harsher conditions, potential for side reactions. |
Reaction Mechanisms
The cyanoethylation reaction with both this compound and acrylonitrile proceeds via a Michael-type addition. The nucleophile attacks the β-carbon of the cyanoethyl group, which is rendered electrophilic by the electron-withdrawing nitrile group.
General Mechanism of Cyanoethylation
The reaction is typically catalyzed by a base, which deprotonates the nucleophile to increase its reactivity.
2-Cyanoethyltrimethylsilane: A Superior Reagent for Cyanation in Pharmaceutical Synthesis
For researchers, scientists, and drug development professionals, the efficient and safe introduction of a cyano group is a critical step in the synthesis of many pharmaceutical compounds. 2-Cyanoethyltrimethylsilane, also known as Trimethylsilyl cyanide (TMSCN), has emerged as a highly effective and safer alternative to traditional cyanating agents. This guide provides a comprehensive comparison of this compound with other reagents, supported by experimental data, detailed protocols, and visual workflows to demonstrate its utility in drug development.
Performance Comparison of Cyanating Agents
This compound consistently demonstrates superior performance in terms of reaction yield and safety profile when compared to other common cyanating agents. Its ability to efficiently transfer the cyanide group under mild conditions makes it an invaluable tool in the synthesis of complex molecules, including active pharmaceutical ingredients (APIs).
A key application of this compound is in the cyanosilylation of ketones and aldehydes to produce cyanohydrins, which are versatile intermediates in organic synthesis. In a comparative study, this compound provided a quantitative yield for the cyanation of an aryl halide, while other cyanide sources such as potassium cyanide (KCN) resulted in significantly lower yields.[1]
| Cyanating Agent | Substrate | Product | Yield (%) | Reference |
| This compound (TMSCN) | Aryl Halide | Aryl Nitrile | Quantitative | [1] |
| Potassium Cyanide (KCN) | Aryl Halide | Aryl Nitrile | Low | [1] |
| Acetone Cyanohydrin | N-Acyl/Sulfonyl Tetrahydroisoquinolines | α-Cyanated Products | Good to Excellent | |
| Potassium Ferrocyanide (K4[Fe(CN)6]) | Aryl Bromides | Aryl Nitriles | 83-96 | [2] |
| N-Cyano-N-phenyl-p-toluenesulfonamide (NCTS) | Arenes | Aryl Nitriles | Good |
Case Study: Synthesis of the Antiproliferative Agent (-)-Antrocin
The utility of this compound is highlighted in the total synthesis of (-)-Antrocin, a natural product with significant antiproliferative activity against metastatic breast cancer cell lines.[3] The synthesis involves a key step of selective anti-addition of the cyano group to an α,β-unsaturated ketone using this compound.
Caption: Workflow for the synthesis of (-)-Antrocin using this compound.
While the precise signaling pathway of (-)-Antrocin is a subject of ongoing research, its antiproliferative activity suggests interference with key cellular processes involved in cancer cell growth and proliferation. A generalized diagram of a potential mechanism of action is presented below.
Caption: Generalized antiproliferative mechanism of action.
Experimental Protocols
General Protocol for Cyanosilylation of Ketones using this compound
This protocol describes a general procedure for the conversion of ketones to their corresponding cyanohydrin trimethylsilyl ethers.
Materials:
-
Ketone (1.0 mmol)
-
This compound (TMSCN) (1.2 mmol)
-
Catalyst (e.g., (Et4N)2[VO2(CN)3], 0.2 mol%)[4]
-
Anhydrous acetonitrile (1 mL)
-
Naphthalene (0.2 mmol, internal standard)
-
Pyrex-glass screw cap vial (ca. 20 mL)
-
Teflon-coated magnetic stir bar
Procedure:
-
To the pyrex-glass screw cap vial, add the ketone (1.0 mmol), catalyst (0.2 mol%), and naphthalene (0.2 mmol).
-
Add anhydrous acetonitrile (1 mL) to the vial.
-
Add a Teflon-coated magnetic stir bar.
-
Initiate the reaction by adding this compound (1.2 mmol) to the mixture.
-
Stir the reaction mixture vigorously (800 rpm) at 32 °C in the air for the appropriate time (typically 15 minutes to 2 hours).[4][5]
-
Monitor the reaction progress by a suitable analytical method (e.g., GC or TLC).
-
Upon completion, the reaction mixture can be worked up by standard procedures, typically involving quenching with a mild acid followed by extraction and purification by column chromatography.
Comparative Protocol: Cyanation of Aryl Halides using Potassium Ferrocyanide (K4[Fe(CN)6])
This protocol provides a method for the cyanation of aryl halides using a less toxic alternative to traditional cyanide salts.
Materials:
-
Aryl bromide (1.0 mmol)
-
Potassium ferrocyanide trihydrate (K4[Fe(CN)6]·3H2O) (0.5 equiv)
-
Palladium(II) acetate (Pd(OAc)2) (0.1 mol%)
-
Dimethylacetamide (DMAC) (2.5 mL)
-
Water (2.5 mL)
-
Potassium acetate (KOAc) (0.125 equiv)
-
Screw-top test tube
-
Magnetic stir bar
Procedure:
-
To a screw-top test tube equipped with a magnetic stir bar, add the aryl bromide (1.0 mmol), potassium ferrocyanide trihydrate (0.5 equiv), palladium(II) acetate (0.1 mol%), and potassium acetate (0.125 equiv).[6]
-
Add dimethylacetamide (2.5 mL) and water (2.5 mL) to the test tube.[6]
-
Seal the test tube and heat the reaction mixture to 120 °C.[2]
-
Stir the reaction for 5 hours.[2]
-
After cooling to room temperature, the reaction mixture is diluted with a suitable organic solvent and washed with water.
-
The organic layer is dried over a drying agent (e.g., Na2SO4), filtered, and concentrated under reduced pressure.
-
The crude product is then purified by column chromatography to yield the desired aryl nitrile.
Conclusion
This compound offers a significant advantage in modern organic synthesis and drug development. Its high efficiency, mild reaction conditions, and improved safety profile make it a superior choice over many traditional cyanating agents. The successful application in the synthesis of complex bioactive molecules like (-)-Antrocin underscores its importance for researchers and scientists in the pharmaceutical industry. By adopting this compound, laboratories can achieve higher yields and develop safer, more efficient synthetic routes to novel therapeutics.
References
- 1. researchgate.net [researchgate.net]
- 2. Ligand-Free Palladium-Catalyzed Cyanation of Aryl Halides [organic-chemistry.org]
- 3. mdpi.com [mdpi.com]
- 4. Synthesis of cyanooxovanadate and cyanosilylation of ketones - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. A General, Practical Palladium-Catalyzed Cyanation of (Hetero)aryl Chlorides and Bromides - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Catalysts for 2-Cyanoethyltrimethylsilane Reactions
For Researchers, Scientists, and Drug Development Professionals: A Guide to Catalyst Selection
The synthesis and subsequent reactions of 2-Cyanoethyltrimethylsilane are pivotal in various chemical applications, including the development of pharmaceuticals and advanced materials. The efficiency of these reactions is critically dependent on the choice of catalyst. This guide provides an objective comparison of common catalysts, supported by experimental data, to aid researchers in selecting the optimal catalytic system for their specific needs. The primary focus is on the hydrosilylation of acrylonitrile with trimethylsilane, a key route to this compound.
Performance Comparison of Hydrosilylation Catalysts
The selection of a catalyst for the synthesis of this compound via hydrosilylation of acrylonitrile is a critical step that influences reaction efficiency, selectivity, and overall yield. Platinum-based catalysts, particularly Karstedt's catalyst, are widely recognized for their high activity in industrial applications.[1][2][3][4] However, ruthenium-based catalysts and those based on non-noble metals are emerging as viable alternatives, offering different selectivity profiles and economic advantages.[5][6][7]
| Catalyst Type | Catalyst Example | Substrate(s) | Product(s) | Yield (%) | Selectivity | Reaction Conditions | Reference |
| Platinum-based | Karstedt's Catalyst | Acrylonitrile, Trimethylsilane | This compound | High | High for β-isomer | Not specified | [1] |
| Platinum-based | Karstedt's Catalyst | Substituted Olefin, Hydrosilane | Alkylsilane | 78 | ~80% desired product, ~20% isomerized/reduced products | Not specified | [2] |
| Platinum-NHC | Platinum N-Heterocyclic Carbene Complex | Substituted Olefin, Hydrosilane | Primary Alkylsilane | >99% | >99% desired product, <1% side-products | Not specified | [2] |
| Ruthenium-based | Triruthenium Dodecacarbonyl (Ru3(CO)12) | Acrylonitrile, Triethoxysilane | β-cyanoethyltriethoxysilane | Not specified | Favors β-isomer | Not specified | [8] |
| Rhodium-based | Not specified | Acrylonitrile, Triethoxysilane | α-cyanoethyltriethoxysilane | Not specified | Favors α-isomer | Not specified | [8] |
Experimental Protocols
Detailed experimental procedures are crucial for the reproducibility of catalytic reactions. Below are representative protocols for the hydrosilylation of acrylonitrile.
Protocol 1: Hydrosilylation of Acrylonitrile using Karstedt's Catalyst
This protocol is a general representation based on the common use of Karstedt's catalyst in hydrosilylation reactions.
-
Reaction Setup: A dried three-necked flask equipped with a magnetic stirrer, a reflux condenser, and a dropping funnel is charged with acrylonitrile and a solvent (e.g., toluene).
-
Catalyst Introduction: A solution of Karstedt's catalyst (e.g., 10 ppm Pt loading) in xylene is added to the reaction flask.[4]
-
Reactant Addition: Trimethylsilane is added dropwise to the mixture at a controlled temperature, typically ranging from room temperature to 80°C.
-
Reaction Monitoring: The reaction progress is monitored by Gas Chromatography (GC) or Nuclear Magnetic Resonance (NMR) spectroscopy to determine the conversion of acrylonitrile.
-
Work-up: Upon completion, the solvent and any unreacted starting materials are removed under reduced pressure. The crude product is then purified by vacuum distillation to yield this compound.
Protocol 2: Comparative Screening of Transition Metal Catalysts
This protocol outlines a general procedure for screening different transition metal catalysts for the hydrosilylation of acrylonitrile with a hydrosilane like triethoxysilane.[8]
-
Catalyst Preparation: Stock solutions of the various catalysts to be tested (e.g., Karstedt's catalyst, Ru3(CO)12, Rhodium-based catalysts) are prepared in an appropriate solvent.
-
Reaction Execution: In a series of parallel reactors, acrylonitrile and the hydrosilane are mixed. A specific molar percentage of each catalyst is added to its respective reactor.
-
Reaction Conditions: The reactions are typically run at a controlled temperature, and samples are taken at regular intervals for analysis.
-
Product Analysis: The samples are analyzed by GC or NMR to determine the conversion of reactants and the selectivity towards the α- and β-isomers of the cyanoethylsilane product.
-
Data Comparison: The results are tabulated to compare the performance of each catalyst under the tested conditions, focusing on yield and isomer selectivity.
Visualizing Catalytic Processes
Diagrams can effectively illustrate complex experimental workflows and reaction pathways. The following diagrams were generated using Graphviz (DOT language).
Caption: Experimental workflow for the synthesis of this compound.
Caption: Logical flow for comparing catalyst performance in hydrosilylation.
References
- 1. researchgate.net [researchgate.net]
- 2. pubs.rsc.org [pubs.rsc.org]
- 3. Karstedt's catalyst - Wikipedia [en.wikipedia.org]
- 4. Karstedt catalysts | Johnson Matthey [matthey.com]
- 5. Platinum‐Ruthenium Bimetallic Nanoparticle Catalysts Synthesized Via Direct Joule Heating for Methanol Fuel Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. mediatum.ub.tum.de [mediatum.ub.tum.de]
Safety Operating Guide
Proper Disposal of 2-Cyanoethyltrimethylsilane: A Guide for Laboratory Professionals
Disclaimer: This document provides general guidance on the proper disposal of 2-Cyanoethyltrimethylsilane (CAS: 18151-32-1), also known as 3-(trimethylsilyl)propanenitrile. A comprehensive Safety Data Sheet (SDS) for this specific chemical could not be located. Therefore, it is imperative to obtain the SDS from your chemical supplier and consult with your institution's Environmental Health and Safety (EHS) office for disposal procedures that are in full compliance with local, state, and federal regulations. The information provided below is based on general best practices for handling combustible liquids in a laboratory setting.
Essential Safety and Logistical Information
For researchers, scientists, and drug development professionals, ensuring the safe handling and disposal of chemical waste is a critical component of laboratory operations. This compound is identified as a combustible liquid, and as such, requires specific procedures to mitigate risks of fire and environmental contamination.
Quantitative Data Summary
The following table summarizes the available physical and chemical properties for this compound. This data should be verified against the supplier-specific SDS.
| Property | Value |
| CAS Number | 18151-32-1 |
| Molecular Formula | C6H13NSi |
| Molecular Weight | 127.26 g/mol |
| Boiling Point | 102°C at 30mmHg |
| Density | 0.8123 g/cm³ |
| Refractive Index | 1.4238 |
Source: ChemBK[1]
Step-by-Step Disposal Protocol
The following is a general procedure for the disposal of this compound and materials contaminated with it. This protocol is based on guidelines for the safe disposal of flammable and combustible liquids.
1. Personal Protective Equipment (PPE):
-
Before handling the chemical waste, ensure you are wearing appropriate PPE. This includes, but is not limited to:
-
A flame-resistant lab coat.
-
Safety goggles or a face shield.
-
Chemically resistant gloves (inspect for integrity before use).
-
Closed-toe shoes and long pants.
-
2. Waste Collection:
-
Liquid Waste:
-
Collect liquid this compound waste in a dedicated, properly labeled hazardous waste container.[2]
-
The container must be compatible with the chemical; for flammable liquids, glass bottles or approved safety cans are typically used.[3]
-
Do not mix this waste with other incompatible waste streams, such as oxidizers, strong acids, or strong bases.[4]
-
Fill the container to no more than 80% capacity to allow for vapor expansion.
-
Keep the waste container securely closed at all times, except when adding waste.[3]
-
-
Solid Waste:
-
Solid waste contaminated with this compound (e.g., paper towels, gloves, absorbent materials) should be collected separately.
-
Place contaminated solids in a clearly labeled, sealed plastic bag or a designated container for flammable solid waste.[5]
-
3. Labeling:
-
All waste containers must be clearly labeled with the words "Hazardous Waste" and "Flammable Liquid."
-
The label must also include the full chemical name, "this compound" or "3-(trimethylsilyl)propanenitrile," and an approximate concentration or volume.
4. Storage:
-
Store the hazardous waste container in a designated satellite accumulation area.
-
The storage location should be a well-ventilated area, away from sources of ignition such as heat, sparks, or open flames.[4]
-
If available, store in a flammable storage cabinet.
5. Final Disposal:
-
Arrange for the pickup and disposal of the hazardous waste through your institution's EHS office or a licensed hazardous waste disposal company.
-
Never dispose of this compound down the drain or in regular trash.[4]
6. Empty Containers:
-
Empty containers that held this compound should be triple-rinsed with a suitable solvent. The rinsate should be collected and disposed of as hazardous waste.
-
After rinsing, the container may be disposed of according to your institution's guidelines for empty chemical containers. Some may require defacing the label before disposal.
Disposal Workflow Diagram
The following diagram illustrates the logical steps for the proper disposal of this compound.
Caption: Logical workflow for the proper disposal of this compound.
References
Personal protective equipment for handling 2-Cyanoethyltrimethylsilane
Essential Safety and Handling Guide for 2-Cyanoethyltrimethylsilane
Immediate Safety and Logistical Information
This compound is identified as a flammable liquid and should be handled with caution.[1] Avoid open flames and ensure work is conducted in a well-ventilated area.[1] It is also advised to avoid contact with strong oxidizing agents and strong acids.[1]
Personal Protective Equipment (PPE)
The following table outlines the recommended personal protective equipment for handling this compound based on general laboratory safety protocols for flammable liquids with unknown comprehensive hazard profiles.
| PPE Category | Recommended Equipment |
| Eye and Face Protection | Chemical safety goggles are mandatory. A face shield should be worn in situations with a higher risk of splashing. |
| Hand Protection | Chemically resistant gloves are required. Nitrile or neoprene gloves are often suitable for organosilicon compounds, but compatibility should be confirmed with the supplier's SDS. |
| Body Protection | A flame-resistant lab coat is essential. For larger quantities or increased exposure risk, a chemical-resistant apron or coveralls should be worn. |
| Respiratory Protection | Work should be performed in a certified chemical fume hood. If a fume hood is not available or if there is a risk of exceeding exposure limits, a NIOSH-approved respirator with organic vapor cartridges should be used. |
Operational Plan: Step-by-Step Handling Procedure
-
Preparation:
-
Read and understand the supplier-provided Safety Data Sheet (SDS) thoroughly.
-
Ensure a certified chemical fume hood is operational.
-
Assemble all necessary PPE and have it readily available.
-
Locate the nearest emergency eyewash station and safety shower.
-
Have appropriate spill containment materials (e.g., absorbent pads, sand) accessible.
-
-
Handling:
-
Don all required PPE before entering the handling area.
-
Ground all equipment to prevent static discharge, as the substance is flammable.
-
Carefully uncap the container within the chemical fume hood to minimize vapor release.
-
Dispense the required amount of this compound using appropriate chemical-resistant tools (e.g., glass or compatible plastic pipettes).
-
Keep the container sealed when not in use.
-
Avoid contact with skin, eyes, and clothing.
-
-
Post-Handling:
-
Wipe down the work area with an appropriate solvent and cleaning materials.
-
Properly dispose of all contaminated materials as outlined in the disposal plan.
-
Remove PPE in the designated area, avoiding cross-contamination.
-
Wash hands thoroughly with soap and water after removing gloves.
-
Disposal Plan
-
Waste Collection:
-
Collect all waste contaminated with this compound, including used gloves, absorbent materials, and empty containers, in a designated, properly labeled hazardous waste container.
-
Do not mix this waste with other chemical waste streams unless compatibility is confirmed.
-
-
Waste Disposal:
-
Dispose of the hazardous waste through your institution's Environmental Health and Safety (EHS) office or a licensed chemical waste disposal contractor.
-
Follow all local, state, and federal regulations for the disposal of flammable and hazardous chemical waste.
-
Visual Workflow for Handling this compound
Caption: Workflow for the safe handling of this compound.
References
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
